1-(2-bromophenyl)-2,5-dimethylpyrrole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUAFHPQVHBZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356979 | |
| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132253-56-6 | |
| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a substituted pyrrole of interest in medicinal chemistry and materials science. This document details the most prominent synthetic methodology, experimental protocols, and characterization data.
Introduction
Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. The specific compound, this compound, incorporates a synthetically versatile bromine handle on the N-phenyl substituent, making it a valuable building block for further chemical modifications through cross-coupling reactions. The primary and most effective method for the synthesis of this and similar N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.
Synthetic Pathway: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for the formation of pyrrole rings.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[2][3] For the synthesis of this compound, the reaction proceeds between 2,5-hexanedione and 2-bromoaniline.
The mechanism of the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of the primary amine (2-bromoaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[2]
Below is a diagram illustrating the experimental workflow for the Paal-Knorr synthesis of this compound.
Experimental Protocols
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Ethanol (or Glacial Acetic Acid)
-
Hydrochloric Acid (for workup, if necessary)
-
Methanol/Water (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and 2-bromoaniline (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add ethanol to dissolve the reactants. A catalytic amount of a weak acid, such as glacial acetic acid (e.g., 10 mol%), can be added to accelerate the reaction.[3]
-
Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the flask to room temperature. If the product does not precipitate, the solution can be poured into a beaker of ice-cold water or dilute hydrochloric acid to induce precipitation.[4]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[4]
Quantitative Data
The yield of Paal-Knorr reactions for the synthesis of N-aryl-2,5-dimethylpyrroles is generally reported to be good, often exceeding 60%.[3] For the synthesis of the analogous 1-(4-bromophenyl)-2,5-dimethylpyrrole, the melting point is reported to be in the range of 75-77°C.[1] It is anticipated that the 2-bromo isomer will have a similar melting point.
Table 1: Physical and Chemical Properties of a Related Compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | 5044-24-6 | C₁₂H₁₂BrN | 250.13 | 75-77[1] |
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques. While specific spectral data for the 2-bromo isomer is not available in the searched literature, the expected spectroscopic characteristics can be inferred from the known data of similar compounds.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the two equivalent pyrrole protons, and a multiplet pattern for the aromatic protons of the 2-bromophenyl group.
-
¹³C NMR: The spectrum should show distinct signals for the methyl carbons, the pyrrole ring carbons (two signals due to symmetry), and the carbons of the 2-bromophenyl ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂BrN), with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as C-N and C=C stretching vibrations of the pyrrole ring.
Conclusion
The Paal-Knorr synthesis is a robust and reliable method for the preparation of this compound from readily available starting materials. The provided experimental protocol, adapted from similar syntheses, offers a clear pathway for researchers to obtain this valuable chemical intermediate. The expected characterization data will allow for the unambiguous identification of the final product. Further optimization of reaction conditions, such as catalyst choice and reaction time, may lead to improved yields.
References
An In-depth Technical Guide to the Chemical Properties of 1-(2-bromophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-bromophenyl)-2,5-dimethylpyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, and a plausible synthetic route. Due to the limited availability of experimental data in the current literature for this specific isomer, this guide also presents data for the closely related 1-(4-bromophenyl)-2,5-dimethylpyrrole to provide a comparative context. Additionally, a generalized experimental protocol for the synthesis of N-aryl-2,5-dimethylpyrroles via the Paal-Knorr condensation is detailed, which can be adapted for the synthesis of the title compound. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active compounds and functional materials. The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. The N-aryl-2,5-dimethylpyrrole framework, in particular, has garnered significant interest in medicinal chemistry, with studies highlighting its potential as a scaffold for developing novel therapeutic agents, including antitubercular agents.[1][2][3][4] The specific placement of a bromine atom on the N-phenyl ring, as in this compound, is expected to influence the molecule's conformation and reactivity, potentially leading to unique biological activities.
This guide focuses on the chemical properties of this compound. While specific experimental data for this isomer is scarce in the public domain, this document compiles available information and provides a basis for its synthesis and further investigation.
Chemical Properties
Table 1: Physicochemical Properties of 1-(Aryl)-2,5-dimethylpyrroles
| Property | This compound (Predicted/Inferred) | 1-(4-bromophenyl)-2,5-dimethylpyrrole[5][6][7][8] |
| Molecular Formula | C₁₂H₁₂BrN | C₁₂H₁₂BrN |
| Molecular Weight | 250.13 g/mol | 250.13 g/mol |
| Appearance | - | Slightly Pale Yellow Solid/Powder |
| Melting Point | Not available | 74 °C |
| Boiling Point | Not available | Not available |
| CAS Number | Not available | 5044-24-6 |
Synthesis
The most common and direct method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 2-bromoaniline.[9][10][11]
General Experimental Protocol (Paal-Knorr Synthesis)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Hexane-2,5-dione
-
2-bromoaniline
-
Glacial acetic acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol.
-
Add 2-bromoaniline (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
Diagram 1: Paal-Knorr Synthesis Workflow
Caption: A generalized workflow for the Paal-Knorr synthesis of this compound.
Reactivity and Potential Biological Activity
The chemical reactivity of this compound will be influenced by the electron-rich pyrrole ring and the substituted phenyl ring. The pyrrole ring can undergo electrophilic substitution reactions, although the presence of the bulky N-aryl group may influence the regioselectivity. The bromine atom on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule.
While no specific biological activity data has been reported for this compound, the broader class of N-aryl-2,5-dimethylpyrroles has shown promise as antitubercular agents.[1][2][3][4] These compounds are being investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. The mechanism of action is still under investigation, but it is hypothesized that these compounds may target essential cellular processes in the bacterium.
Diagram 2: Potential Areas of Biological Investigation
Caption: Potential avenues for investigating the biological activity of this compound.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the searched literature. Researchers synthesizing this compound will need to perform full spectroscopic characterization to confirm its identity and purity.
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on the data for the isomeric 1-(4-bromophenyl)-2,5-dimethylpyrrole and related pyrrole derivatives, it is prudent to handle this compound with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[6]
Conclusion
This compound represents an interesting but underexplored molecule within the N-aryl-2,5-dimethylpyrrole class of compounds. While specific experimental data is currently lacking, its synthesis is achievable through established methods like the Paal-Knorr reaction. The structural similarity to compounds with known antitubercular activity suggests that it is a valuable target for synthesis and biological evaluation. This technical guide provides a starting point for researchers to begin their investigation into the chemical and biological properties of this compound, with the hope of unlocking its potential in drug discovery and other applications. Further research is essential to fully characterize this molecule and explore its utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. Cas 5044-24-6,1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE | lookchem [lookchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: 1-(2-bromophenyl)-2,5-dimethylpyrrole (CAS No. 132253-56-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a halogenated N-arylpyrrole derivative. While specific experimental data for this particular ortho-bromo isomer is limited in publicly available literature, this document consolidates information on its chemical identity, a generalized synthesis protocol based on the established Paal-Knorr reaction, and discusses its potential for biological activity and applications in drug discovery by drawing parallels with structurally related compounds. The information is presented to support further research and development efforts involving this and similar molecular scaffolds.
Chemical Identity and Properties
This compound is a substituted pyrrole featuring a 2-bromophenyl group attached to the nitrogen atom of the 2,5-dimethylpyrrole ring. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole |
| CAS Number | 132253-56-6 |
| Molecular Formula | C₁₂H₁₂BrN |
| Molecular Weight | 250.13 g/mol |
| Canonical SMILES | CC1=CC=C(N1C2=CC=CC=C2Br)C |
| InChI Key | OURHFEVMTCZQLA-UHFFFAOYSA-N |
Synthesis Methodology: The Paal-Knorr Reaction
The most common and direct method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, this would involve the reaction of 2,5-hexanedione with 2-bromoaniline.
General Experimental Protocol
The following is a generalized protocol and may require optimization for this specific substrate.
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Glacial Acetic Acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 equivalent) and 2-bromoaniline (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a protic or Lewis acid if not using glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified using a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound via the Paal-Knorr reaction.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound (CAS 132253-56-6) is not available in the reviewed scientific literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For comparison, spectral data for the related compound 2,5-dimethyl-1H-pyrrole is widely available.
Potential Biological Activity and Applications in Drug Development
While no specific biological studies have been published for this compound, the pyrrole scaffold and its halogenated derivatives are of significant interest in medicinal chemistry. The potential biological activities can be inferred from related compounds.
Anticancer and Cytotoxic Potential
Pyrrole derivatives, including those with N-aryl substituents, have been investigated for their anticancer properties. The introduction of a halogen, such as bromine, on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity. Studies on other brominated and halogenated pyrroles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.
Antimicrobial and Antitubercular Activity
N-aryl-2,5-dimethylpyrroles have been explored as potential antitubercular agents. The 2,5-dimethylpyrrole core is a key pharmacophore in some compounds with activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The nature and substitution pattern on the N-aryl ring are critical for potency and selectivity. Therefore, this compound represents a scaffold that could be explored for the development of new antimicrobial agents.
Signaling Pathway Hypothesis
Based on the activities of related halogenated pyrroles, a potential mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, some pyrrole derivatives have been shown to interact with key proteins in these pathways. Further investigation would be required to determine if this compound interacts with similar targets.
Caption: A hypothetical signaling pathway that could be modulated by this compound.
Conclusion and Future Directions
This compound is a readily accessible compound through the robust Paal-Knorr synthesis. While specific biological and spectral data for this isomer are currently lacking, the broader class of N-aryl and halogenated pyrroles demonstrates significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource to encourage and support further investigation into the synthesis, characterization, and biological evaluation of this and related compounds. Future research should focus on optimizing the synthesis, fully characterizing the compound, and screening it against a panel of biological targets to elucidate its therapeutic potential.
Elucidation of 1-(2-bromophenyl)-2,5-dimethylpyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the novel compound, 1-(2-bromophenyl)-2,5-dimethylpyrrole. Due to the absence of published experimental spectroscopic data for this specific ortho-substituted isomer, this guide leverages established synthetic methodologies and provides predicted spectroscopic data based on the analysis of closely related analogs, including the para-substituted isomer, 1-(4-bromophenyl)-2,5-dimethylpyrrole. This document is intended to serve as a robust resource for the synthesis, characterization, and potential applications of this compound in medicinal chemistry and materials science.
Synthesis of this compound
The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-bromoaniline.
Experimental Protocol: Paal-Knorr Synthesis
-
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
2-bromoaniline (1.0 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione and an equimolar amount of 2-bromoaniline.
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured into a beaker of ice-water, which should induce the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with copious amounts of deionized water to remove any residual acetic acid.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Structure Elucidation
The definitive structure of the synthesized compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the methyl and aromatic protons. The chemical shifts are predicted based on the known spectrum of 1-(4-bromophenyl)-2,5-dimethylpyrrole, with adjustments for the ortho-position of the bromine atom, which will influence the electronic environment of the adjacent protons.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration | Assignment |
| ~ 7.70 | Doublet of doublets | 1H | H-3' (Bromophenyl ring) |
| ~ 7.40 | Triplet of doublets | 1H | H-5' (Bromophenyl ring) |
| ~ 7.30 | Triplet of doublets | 1H | H-4' (Bromophenyl ring) |
| ~ 7.20 | Doublet of doublets | 1H | H-6' (Bromophenyl ring) |
| ~ 5.90 | Singlet | 2H | H-3, H-4 (Pyrrole ring) |
| ~ 2.05 | Singlet | 6H | 2,5-CH₃ |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum will reflect the symmetry of the 2,5-dimethylpyrrole core and the substitution pattern of the bromophenyl ring.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 138.0 | C-1' (Bromophenyl ring) |
| ~ 133.5 | C-3' (Bromophenyl ring) |
| ~ 130.0 | C-6' (Bromophenyl ring) |
| ~ 128.5 | C-5' (Bromophenyl ring) |
| ~ 128.0 | C-4' (Bromophenyl ring) |
| ~ 122.0 | C-2' (Bromophenyl ring) |
| ~ 127.5 | C-2, C-5 (Pyrrole ring) |
| ~ 106.0 | C-3, C-4 (Pyrrole ring) |
| ~ 13.0 | 2,5-CH₃ |
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, M+ and M+2.
| Predicted m/z | Assignment | Notes |
| 251/249 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| 170 | [M - Br]⁺ | Loss of the bromine atom. |
| 94 | [C₆H₄N]⁺ | Fragmentation of the pyrrole ring. |
Experimental Protocols for Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
Mass Spectrometry (MS):
-
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
The resulting fragments are analyzed based on their mass-to-charge ratio (m/z).
-
Visualized Workflow and Structural Logic
The following diagrams illustrate the logical flow of the synthesis and structural elucidation process.
Caption: Paal-Knorr synthesis of the target compound.
Caption: Workflow for structural confirmation.
The Synthesis of N-Arylpyrroles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms and synthetic protocols for the formation of N-arylpyrroles, a crucial scaffold in medicinal chemistry and materials science. This document details the most pertinent synthetic strategies, including the Paal-Knorr synthesis, the Clauson-Kaas synthesis, and modern transition-metal-catalyzed methods such as the Buchwald-Hartwig amination and Ullmann condensation. Each section includes detailed experimental protocols, quantitative data on substrate scope and yields, and mechanistic diagrams rendered in Graphviz to facilitate a deeper understanding of these transformations.
Paal-Knorr Synthesis of N-Arylpyrroles
The Paal-Knorr synthesis is a classic and widely employed method for the construction of pyrrole rings. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline, typically under acidic conditions.[1][2] The operational simplicity and generally good yields make it a favored route for accessing a variety of substituted N-arylpyrroles.[1]
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal upon the nucleophilic attack of the aniline on a protonated carbonyl group of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group to form a five-membered ring intermediate. The final step involves dehydration to yield the aromatic N-arylpyrrole.[1]
Quantitative Data
The Paal-Knorr synthesis is compatible with a wide range of substituted anilines and 1,4-dicarbonyl compounds. The yields are generally moderate to excellent, as summarized in the table below.
| 1,4-Dicarbonyl Compound | Aniline Derivative | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) |
| 2,5-Hexanedione | Aniline | HCl / Methanol | Reflux | 15 min | 52 |
| 2,5-Hexanedione | 4-Toluidine | CATAPAL 200 Alumina | 60 | 45 min | 96 |
| 2,5-Hexanedione | Benzylamine | CATAPAL 200 Alumina | 60 | 45 min | 97 |
| Substituted 1,4-diketones | Various amines | Acetic Acid / Ethanol (Microwave) | 80 | - | - |
| Substituted 1,4-diketones | Various amines | Acetic Acid (Microwave) | 120-150 | 2-10 min | 65-89 |
| 2,5-Hexanedione | Aniline | Salicylic Acid (Microwave) | - | 0.25 min | 92 |
Experimental Protocols
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Acid Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the mixture to reflux for 15 minutes.
-
Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
Reaction Mixture Preparation: To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL). Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate.
-
Extraction and Purification: Extract the aqueous phase three times with ethyl acetate (10 mL). Combine the organic phases, wash with brine, and dry over magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Clauson-Kaas Synthesis of N-Arylpyrroles
Reaction Mechanism
The Clauson-Kaas reaction is initiated by the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to form a reactive dialdehyde intermediate. The aniline then undergoes a double condensation with the dialdehyde, followed by cyclization and dehydration to afford the N-arylpyrrole.
Quantitative Data
The Clauson-Kaas synthesis is effective for a variety of anilines, with yields ranging from moderate to excellent. The choice of catalyst and reaction conditions can significantly impact the efficiency of the reaction.[3]
| Aniline Derivative | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) |
| Various anilines | Acetic Acid | Reflux | - | 59-95 |
| Various anilines | NaOAc / AcOH/H₂O | 75 | 2.5 h | 15-90 |
| Various aminophenol hydrochlorides | Nicotinamide / 1,4-Dioxane | Reflux | - | 63-77 |
| Various anilines | ZrOCl₂·8H₂O / Water | 60 | - | 70-98 |
| Various anilines | Copper catalyst / Water | Reflux | - | 71-96 |
| Various anilines | CeCl₃·7H₂O / Acetonitrile (Microwave) | - | - | Good to Excellent |
Experimental Protocol: Microwave-Assisted Synthesis[4]
-
Reaction Setup: To a 2-5 mL microwave vial charged with a magnetic stir bar, add aniline (182 µL, 2.00 mmol) and 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol) in glacial acetic acid (4 mL).
-
Microwave Irradiation: Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.
-
Workup: After cooling, pour the contents of the vial onto a beaker of ice.
-
Purification: The resulting mixture can be purified by filtration or extraction followed by column chromatography to yield the pure N-arylpyrrole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the direct N-arylation of pyrrole with aryl halides or pseudohalides, offering a versatile route to N-arylpyrroles that might be difficult to access through classical condensation reactions.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyrrole anion. Subsequent reductive elimination from the palladium center forms the N-arylpyrrole product and regenerates the active Pd(0) catalyst.
Quantitative Data
The Buchwald-Hartwig amination is known for its broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the amine.
| Pyrrole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pyrrole | Aryl Iodides/Bromides | CuI / Diamine Ligand | K₃PO₄ | Dioxane | 110 | Good |
| Pyrrole | Heteroaryl Chlorides | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | High |
| Pyrrole | 2-Bromopyridine | PdCl₂ / Ligand A1 | KOt-Bu | tBuOH (Microwave) | 80 | High |
Experimental Protocol[5]
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the appropriate phosphine ligand.
-
Reagent Addition: Add the aryl halide, pyrrole, and a suitable base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide).
-
Solvent and Reaction: Add the anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture to the specified temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing one of the earliest methods for N-arylation. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with various ligands allow the reaction to proceed under milder conditions.
Reaction Mechanism
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-pyrrolide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylpyrrole and a copper(I) halide salt.
Quantitative Data
Modern Ullmann-type reactions for the N-arylation of pyrroles can provide good to excellent yields, with the choice of ligand and base being crucial for success.
| Pyrrole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pyrrole | Aryl Iodides | CuI / Diamine | K₃PO₄ | Dioxane | 110 | Good |
| Pyrrole | Aryl Iodides | Cu₂O | K₂CO₃ | DMF | 120 | Moderate to Excellent |
| Indoles/Azoles | Aryl Halides | Cu₂O/nano-CuFe₂O₄ | KOH | - | - | High |
Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrrole[6]
-
Reaction Setup: In a glovebox, combine CuI (5 mol %), the diamine ligand (10 mol %), and K₃PO₄ (2.0 equivalents) in a screw-capped vial.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and pyrrole (1.2 equivalents).
-
Solvent and Reaction: Add anhydrous dioxane as the solvent. Seal the vial and heat the reaction mixture at 110 °C with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-arylpyrrole.
Experimental Workflow Overview
The general workflow for the synthesis of N-arylpyrroles, regardless of the specific method, follows a similar logical progression.
References
The Diverse Biological Activities of Substituted Pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The versatility of the pyrrole structure allows for extensive substitution, leading to a diverse array of derivatives with significant potential in drug discovery. This technical guide provides an in-depth overview of the biological activities of substituted pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided.
Anticancer Activity
Substituted pyrrole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various substituted pyrrole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value (µM) |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 21) | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9[1] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 19) | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7[1] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49[2] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 15) | - | A549 | IC50 | 3.6[1] |
| Pyrrole-based carbohydrazide (1C) | Hydrazone derivative | SH-4 (Melanoma) | IC50 | 44.63[2] |
| Acridine, Pyrrole, and Thiazolidine Ring Hybrids (6c, 6e) | Spiro derivatives with methoxy and nitro groups | HCT-116, Jurkat | IC50 | < 10[3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Substituted pyrroles have shown promising activity against a variety of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyrrole derivatives against various microbial strains.
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value (µg/mL) |
| Pyrrole-2-carboxylate Derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC | 0.7[4] |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5[4] |
| Pyrrole-2-carboxamide Derivatives | Gram-positive and Gram-negative strains | MIC | 1.05 - 12.01[4] |
| Pyrrole Derivative (BM212) | Mycobacterium tuberculosis (various strains) | MIC | 0.7 - 1.5[5] |
| 1,2,3,4-tetrasubstituted Pyrrole Derivatives | Pseudomonas putida | MIC | 16[4] |
| Pyrrole-based Chalcones (3, 7) | Candida albicans | MIC | 50[6] |
| Pyrrole-based Chalcones (2, 10) | Enterococcus faecalis | MIC | 100[6] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Certain substituted pyrroles act as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX inhibitory activity of various pyrrole derivatives, presented as IC50 values.
| Compound/Derivative Class | Target Enzyme | Activity Metric | Reported Value (µM) | Selectivity Index (COX-1/COX-2) |
| 1,5-diarylpyrrol-3-sulfur Derivative (PRLD8) | COX-2 | IC50 | 0.011[7] | - |
| Pyrrole-cinnamate Hybrid (5) | COX-2 | IC50 | 0.55[8] | - |
| Pyrrole Derivative (4) | COX-2 | IC50 | 0.65[8] | - |
| 1,3,4-trisubstituted Pyrazole Derivative (PYZ38) | COX-2 | IC50 | 1.33[7] | > 60 |
| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | IC50 | 0.52[7] | 10.73 |
| 1,5-diarylpyrrole (Nitrile 3b) | COX-2 | IC50 | 0.0022 | 38.8[9] |
| 1,5-diarylpyrrole (Aldehyde 1c) | COX-2 | IC50 | - | 4.8[9] |
| 1,5-diarylpyrrole (Oxime 2c) | COX-2 | IC50 | - | 9.3[9] |
Neuroprotective Effects
Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases. Certain pyrrole derivatives have demonstrated significant neuroprotective and antioxidant properties in in vitro models.
Quantitative Neuroprotective Activity Data
| Compound/Derivative Class | Model System | Neuroprotective Effect |
| Pyrrole-containing Azomethine Compounds (7, 9, 12, 14, 15) | SH-SY5Y cells (H2O2-induced stress) | Strong protective effects at concentrations as low as 1 µM[10] |
| Pyrrole-containing Azomethine Compounds | Isolated rat brain synaptosomes (6-OHDA toxicity) | Significant neuroprotective and antioxidant effects at 100 µM[10][11] |
| N-pyrrolyl Hydrazide Hydrazones (9a, 9d) | SH-SY5Y cells and isolated rat brain synaptosomes | Low neurotoxicity and significant neuroprotective effects[12] |
| 1,5-diaryl Pyrrole Derivatives (A, B, C) | PC12 cells (6-OHDA-induced neurotoxicity) | Inhibition of apoptosis by controlling lipid peroxidation[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrrole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test pyrrole derivative in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium.[17][18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[17]
-
Controls: Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) on each plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[17]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[19]
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from arachidonic acid, a reaction catalyzed by COX enzymes. The inhibition of this reaction in the presence of a test compound is measured.
Procedure:
-
Enzyme and Cofactors: In a reaction tube, combine a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a source of COX-1 or COX-2 enzyme, and co-factors such as hematin and L-epinephrine.[20]
-
Inhibitor Pre-incubation: Add the test pyrrole derivative (dissolved in a suitable solvent like DMSO) to the enzyme mixture and pre-incubate at 37°C for a defined period (e.g., 10 minutes).[20][21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[20][21]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes).[21]
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).[22]
-
Quantification: The amount of prostaglandin produced is quantified using methods such as ELISA or LC-MS/MS.[20] The IC50 value is then calculated.
Neuroprotective Activity: 6-OHDA-Induced Neurotoxicity Assay in PC12 Cells
This assay assesses the neuroprotective potential of compounds against the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.
Principle: 6-OHDA induces oxidative stress and apoptosis in neuronal cells. A neuroprotective compound will mitigate these toxic effects, leading to increased cell viability.
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate media and conditions.
-
Compound Pre-treatment: Pre-treat the PC12 cells with various concentrations of the test pyrrole derivatives for a specific duration (e.g., 24 hours).[14]
-
6-OHDA Exposure: Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA (e.g., 100-250 µM) for a further incubation period (e.g., 24 hours).[14][23]
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described above. An increase in cell viability in the presence of the test compound compared to cells treated with 6-OHDA alone indicates a neuroprotective effect.
-
Further Analysis (Optional): Additional assays can be performed to investigate the mechanism of neuroprotection, such as measuring intracellular reactive oxygen species (ROS) levels, assessing apoptosis (e.g., via Hoechst staining or Annexin V/PI staining), and analyzing the expression of relevant proteins by Western blotting.[14]
Visualization of Signaling Pathways and Workflows
Understanding the complex biological processes affected by substituted pyrrole derivatives can be facilitated by visual representations. The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow and a key signaling pathway.
General workflow for the discovery of bioactive pyrrole derivatives.
Inhibition of the Cyclooxygenase (COX) pathway by substituted pyrroles.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iris.unina.it [iris.unina.it]
- 10. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. korambiotech.com [korambiotech.com]
- 23. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 1-(2-Bromophenyl)-2,5-dimethylpyrrole Derivatives: A Technical Guide for Drug Development
Introduction
Pyrrole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide focuses on the synthesis of novel derivatives of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a versatile scaffold for the development of new therapeutic agents. The strategic placement of a bromine atom on the phenyl ring provides a reactive handle for further molecular elaboration, particularly through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.
This document provides a comprehensive overview of the synthetic routes to these compounds, detailed experimental protocols, and a summary of their potential applications in drug development, tailored for researchers, scientists, and professionals in the field.
Core Synthesis: The Paal-Knorr Reaction
The foundational step in the synthesis of the this compound core is the Paal-Knorr reaction. This classic condensation reaction involves the cyclization of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-bromoaniline.[1][2][3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2][3]
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole
Materials:
-
2-Bromoaniline
-
2,5-Hexanedione
-
Ethanol
-
Glacial Acetic Acid
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole.
Characterization Data:
| Property | Data |
| Molecular Formula | C₁₂H₁₂BrN |
| Molecular Weight | 250.13 g/mol |
| Appearance | Powder |
| Melting Point | 75-77 °C |
| Boiling Point | 320.2 °C at 760 mmHg |
| Solubility | Soluble in Methanol |
| ¹H NMR (CDCl₃) | δ (ppm): 7.59-7.56 (m, 2H), 7.18-7.15 (m, 2H), 5.91 (s, 2H), 2.00 (s, 6H). (Predicted for 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole) |
| ¹³C NMR (CDCl₃) | δ (ppm): 139.1, 132.3, 129.5, 128.8, 120.7, 106.9, 13.0. (Predicted for 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole) |
Diversification of the Core: Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound scaffold serves as a key functional group for generating novel derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8][9][10] This reaction allows for the formation of a new carbon-carbon bond between the brominated pyrrole derivative and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for creating libraries of novel compounds for biological screening.
Experimental Protocol: Synthesis of 1-(2-(4-methoxyphenyl)phenyl)-2,5-dimethyl-1H-pyrrole
Materials:
-
1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
1,4-Dioxane and Water (as a solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 equivalent), (4-methoxyphenyl)boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table presents representative yields for Suzuki-Miyaura coupling reactions of various aryl bromides with aryl boronic acids, demonstrating the general efficiency of this method.
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 |
Biological Significance and Drug Development Potential
Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Numerous studies have highlighted the potential of pyrrole derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][11][12][13] For instance, some natural compounds are known to modulate signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[13] The synthesis of novel 1-(2-biphenyl)-2,5-dimethylpyrrole derivatives and their analogs opens avenues for exploring their efficacy against various cancer cell lines.
Antimicrobial Activity
The pyrrole nucleus is also a common feature in compounds with significant antimicrobial properties. The development of novel this compound derivatives could lead to the discovery of new antibacterial and antifungal agents, which are urgently needed to combat the rise of drug-resistant pathogens.
Experimental and Logical Workflows
The synthesis and evaluation of novel this compound derivatives follow a logical workflow, as depicted in the diagrams below.
The synthesis of novel this compound derivatives offers a promising avenue for the discovery of new drug candidates. The robust and versatile nature of the Paal-Knorr synthesis and the Suzuki-Miyaura cross-coupling reaction allows for the efficient generation of a wide range of structurally diverse molecules. Further biological evaluation of these compounds is warranted to explore their full therapeutic potential in areas such as oncology and infectious diseases. This guide provides the foundational knowledge and experimental framework for researchers to embark on the synthesis and exploration of this exciting class of compounds.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of N-Arylpyrroles: A Technical Guide for Researchers
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a consolidated overview of the spectroscopic data for N-arylpyrroles. This document summarizes key spectroscopic data and outlines the fundamental experimental protocols for the synthesis and analysis of these heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.
Data Presentation: Spectroscopic Summary
The following tables provide a summary of the spectroscopic data for a representative compound, 1-phenylpyrrole. This data is crucial for the structural elucidation and characterization of this class of molecules.
Table 1: ¹H NMR Spectroscopic Data for 1-Phenylpyrrole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.40 | Multiplet | Protons on the Phenyl Ring |
| ~7.22 | Multiplet | Protons on the Phenyl Ring |
| ~7.08 | Triplet | α-Protons (H2, H5) of the Pyrrole Ring |
| ~6.34 | Triplet | β-Protons (H3, H4) of the Pyrrole Ring |
Note: Data acquired in CDCl₃ at 399.65 MHz. Chemical shifts are referenced to TMS.[1]
Table 2: ¹³C NMR Spectroscopic Data for 1-Phenylpyrrole
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C1 of Phenyl Ring (attachment point) |
| ~129.0 | Phenyl Carbons |
| ~120.0 | Phenyl Carbons |
| ~121.0 | α-Carbons (C2, C5) of the Pyrrole Ring |
| ~110.0 | β-Carbons (C3, C4) of the Pyrrole Ring |
Note: This is a representative spectrum; exact shifts can vary with solvent and spectrometer frequency.
Table 3: Key UV-Vis Absorption Data for N-Arylpyrroles
| Compound Class | λmax (nm) | Transition Type |
| N-Arylpyrroles | 250 - 290 | π-π* |
Note: The position of the maximum absorption (λmax) is influenced by the substitution on both the pyrrole and aryl rings. N-Aryl substitution typically causes a red shift compared to unsubstituted pyrrole.[2]
Table 4: Major Mass Spectrometry Fragments for 1-Phenylpyrrole
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 143 | [M]+ (Molecular Ion) |
| 115 | [M - N₂H]* |
| 77 | [C₆H₅]+ (Phenyl Cation) |
Note: Fragmentation patterns can be complex and are dependent on the ionization method used.[1]
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and spectroscopic analysis of N-arylpyrroles.
Synthesis of N-Arylpyrroles via Paal-Knorr Condensation
A common and effective method for the synthesis of N-substituted pyrroles is the Paal-Knorr condensation.[3]
Materials:
-
2,5-Hexanedione
-
Substituted Aniline (e.g., Aniline)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione and the desired aniline in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-arylpyrrole.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified N-arylpyrrole is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is obtained by dissolving the N-arylpyrrole in a UV-grade solvent, such as ethanol or hexane. The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) to determine the absorption maxima (λmax).[5][6]
Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).[7] For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam, and the resulting fragments are analyzed based on their mass-to-charge ratio.[7]
Visualizations
The following diagrams illustrate key workflows and relationships in the study of N-arylpyrroles.
Caption: Experimental workflow for N-arylpyrrole synthesis and characterization.
Caption: Relationship between spectroscopic techniques and structural information.
References
A Technical Guide to 1-Aryl-2,5-Dimethylpyrroles: Synthesis, Antitubercular Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 1-aryl-2,5-dimethylpyrroles, a class of compounds that has garnered significant interest for its potent antitubercular activity. This document details the synthetic methodologies, biological evaluation protocols, structure-activity relationships (SAR), and the proposed mechanism of action for this promising scaffold.
Synthesis of 1-Aryl-2,5-dimethylpyrroles
The primary synthetic route to 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis, a classic and efficient method for constructing pyrrole rings.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with a primary aryl amine.[3][4]
General Experimental Protocol: Paal-Knorr Synthesis
A mixture of the desired aniline (1.0 equivalent) and 2,5-hexanedione (1.0-1.2 equivalents) is heated, often in the presence of a catalyst and/or solvent.[3][4][5] The reaction can be performed under various conditions, including conventional heating or microwave irradiation, which can significantly reduce reaction times.[5][6]
Conventional Heating Method:
-
In a round-bottom flask fitted with a reflux condenser, combine the substituted aniline (1.0 equiv.) and 2,5-hexanedione (1.1 equiv.) in a suitable solvent such as ethanol or glacial acetic acid.[5]
-
Add a catalytic amount of acid (e.g., a drop of concentrated HCl) if required.[4]
-
Heat the mixture to reflux for a specified time (typically ranging from 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.[4]
-
If a precipitate forms, collect the solid by vacuum filtration. If not, the product can be precipitated by adding water or a dilute acid solution.[4]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.[4][5]
Microwave-Assisted Method:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and a suitable solvent (e.g., ethanol).[5]
-
A catalyst, such as acetic acid or iodine, may be added.[5]
-
Seal the vial and place it in a microwave reactor.[5]
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 2-20 minutes).[5][6]
-
After cooling, the workup procedure typically involves quenching the reaction, extraction with an organic solvent, washing, and drying.[5]
-
The final product is purified by column chromatography or recrystallization.[5]
Paal-Knorr Synthesis Workflow
Caption: General workflow for the Paal-Knorr synthesis of 1-aryl-2,5-dimethylpyrroles.
Biological Activity and Mechanism of Action
1-Aryl-2,5-dimethylpyrroles have emerged as a potent class of antitubercular agents.[3] Their primary mechanism of action is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3).[7]
The MmpL3 Transporter
MmpL3 is a resistance-nodulation-division (RND) superfamily transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] Inhibition of MmpL3 disrupts the mycolic acid transport, leading to the accumulation of TMM within the cell and ultimately causing bacterial death.[8][10] Several studies suggest that some MmpL3 inhibitors, including certain pyrrole derivatives, may also act by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which MmpL3 relies on for its transport function.[8][9][11]
Proposed Mechanism of MmpL3 Inhibition
Caption: Proposed mechanism of MmpL3 inhibition by 1-aryl-2,5-dimethylpyrroles.
Biological Evaluation Protocols
The antitubercular activity of 1-aryl-2,5-dimethylpyrroles is typically assessed through a series of in vitro assays.
In Vitro Antitubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A common method for determining the MIC against Mycobacterium tuberculosis is the broth microdilution method.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate. The final concentration of the solvent (e.g., DMSO) should not exceed a level that affects bacterial growth (typically ≤1%).
-
Prepare an inoculum of M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., supplemented Middlebrook 7H9) and adjust the optical density to a mid-log phase.[12]
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Seal the plates and incubate at 37°C for 5-7 days.[12]
-
After incubation, assess bacterial growth. This can be done visually or by using a growth indicator such as resazurin or by measuring fluorescence.[13]
-
The MIC is defined as the lowest compound concentration at which no visible bacterial growth is observed.
Intracellular Mycobacterial Growth Inhibition Assay
This assay evaluates the ability of a compound to inhibit the growth of mycobacteria inside host cells, such as macrophages.
Protocol:
-
Seed a suitable macrophage cell line (e.g., J774A.1 or MonoMac-6) in a 96-well plate and allow them to adhere.[14]
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.[14]
-
Wash the cells to remove extracellular bacteria.[14]
-
Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubate the plates for a defined period (e.g., 3-7 days).
-
Lyse the host cells to release the intracellular bacteria.
-
Determine the number of viable bacteria by plating the lysate on a suitable agar medium and counting the colony-forming units (CFU) or by using a reporter strain (e.g., luciferase or GFP-expressing M. tuberculosis).[13]
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity index (SI = IC50/MIC). The MTT assay is a widely used colorimetric method for this purpose.
Protocol:
-
Seed a mammalian cell line (e.g., Vero, HepG2, or the macrophage line used in the intracellular assay) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a specified duration (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on 1-aryl-2,5-dimethylpyrroles to identify the key structural features required for potent antitubercular activity.[16]
Key SAR Findings
-
2,5-Dimethylpyrrole Scaffold: This core structure is considered essential for the antimycobacterial activity.
-
Substituents at the C3 Position: The introduction of bulky, lipophilic substituents on a side chain at the C3 position of the pyrrole ring is crucial for high potency. Analogs with a cyclohexylmethyl or a 4-phenylbutyl group on a methyleneamine side chain have shown particularly potent inhibitory effects against M. tuberculosis.[16]
-
N-Aryl Ring Substituents: The nature and position of substituents on the N-aryl ring can influence the activity.
-
Lipophilicity: A direct correlation has been observed between increased lipophilicity and higher antimycobacterial activity in some series of these compounds.
Quantitative SAR Data
The following table summarizes the biological data for a selection of representative 1-aryl-2,5-dimethylpyrrole derivatives from the literature.
| Compound | R (on N-Aryl) | R1 (at C3) | MIC90 (µg/mL) against M. tuberculosis H37Rv | IC50 (µM) against Vero cells | Selectivity Index (SI) |
| 5d | H | Cyclohexylmethylene | <0.78 | >128 | >164 |
| 5n | H | Cyclohexylmethyl | 0.40 | >50 | >125 |
| 5q | H | 4-Phenylbutyl | 0.40 | >50 | >125 |
| 5k | H | Adamantyl | 0.78 | ND | ND |
Data is compiled from multiple sources for illustrative purposes. "ND" indicates that the data was not determined in the cited studies.
Conclusion
1-Aryl-2,5-dimethylpyrroles represent a highly promising class of antitubercular agents with a well-defined mechanism of action targeting the MmpL3 transporter. The straightforward Paal-Knorr synthesis allows for the facile generation of diverse analogs, and extensive SAR studies have provided a clear rationale for the design of more potent and selective compounds. Further optimization of this scaffold, focusing on improving pharmacokinetic properties while maintaining high efficacy and low toxicity, holds significant potential for the development of novel drugs to combat tuberculosis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. benchchem.com [benchchem.com]
The Versatile World of Brominated Pyrrole Compounds: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry and materials science. The introduction of bromine atoms to this core structure dramatically enhances its biological activity and physicochemical properties, opening up a vast landscape of potential applications. This technical guide delves into the promising world of brominated pyrrole compounds, offering an in-depth exploration of their therapeutic potential and emerging roles in materials science. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
Therapeutic Applications: A New Frontier in Drug Discovery
Brominated pyrrole compounds, many of which are derived from marine organisms such as sponges, have demonstrated a remarkable array of biological activities.[1][2] Their unique chemical structures make them potent agents against a variety of diseases, positioning them as promising candidates for future drug development.
Anticancer Activity
A significant area of interest is the potent anticancer activity exhibited by numerous brominated pyrrole alkaloids. These compounds have been shown to be cytotoxic to a range of cancer cell lines.[3] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5][6][7]
The following table summarizes the in vitro cytotoxic activity of representative brominated pyrrole compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oroidin | A549 (Lung Carcinoma) | 15.2 | [Fakruddin et al., 2017] |
| Hymenidin | HCT-116 (Colon Carcinoma) | 8.5 | [Fakruddin et al., 2017] |
| Longamide B | A549 (Lung Carcinoma) | 12.7 | [1][2] |
| Longamide B | PC3 (Prostate Cancer) | 15.3 | [1][2] |
| Hanishin | A549 (Lung Carcinoma) | 9.8 | [1][2] |
| Hanishin | PC3 (Prostate Cancer) | 11.2 | [1][2] |
| Analogue 15 (of Hanishin) | A549 (Lung Carcinoma) | 10.1 | [1][2] |
| Analogue 15 (of Hanishin) | PC3 (Prostate Cancer) | 12.5 | [1][2] |
The anticancer effects of certain pyrrole derivatives are attributed to their ability to inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth, proliferation, and angiogenesis.[4][5][6][7] The diagram below illustrates the general signaling cascade of the EGFR and VEGFR pathways, which can be targeted by these brominated compounds.
Caption: EGFR and VEGFR signaling pathways targeted by brominated pyrrole inhibitors.
Antimicrobial and Antibiofilm Activity
The rise of antibiotic-resistant bacteria poses a significant global health threat. Brominated pyrrole compounds have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria. Furthermore, these compounds have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
The following table presents the minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) for selected brominated pyrrole compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| Oroidin | Staphylococcus aureus | 16 | 32 | [Fakruddin et al., 2017] |
| Hymenidin | Escherichia coli | 32 | 64 | [Fakruddin et al., 2017] |
| Ageliferin | Pseudomonas aeruginosa | 8 | 16 | [Fakruddin et al., 2017] |
Applications in Materials Science
Beyond their therapeutic potential, brominated pyrroles are gaining attention in the field of materials science. The incorporation of bromine into the pyrrole backbone can significantly alter the electronic and physical properties of polypyrrole, a well-known conducting polymer.
Conductive Polymers
The synthesis of polypyrrole through the chemical or electrochemical polymerization of pyrrole is a well-established process.[8][9][10] The introduction of bromine atoms onto the pyrrole ring prior to or during polymerization can modulate the conductivity of the resulting polymer.[11] Brominated polypyrrole films have been investigated for their electrical properties, with studies showing that the degree and position of bromination can influence the final conductivity of the material.[12][13]
The table below provides a comparison of the electrical conductivity of pristine and brominated polypyrrole films.
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Polypyrrole | p-Toluenesulfonate | 10-100 | [14] |
| Brominated Polypyrrole | p-Toluenesulfonate | 1-50 | [11] |
Bromine Capture
Porous organic polymers based on pyrrole derivatives have shown potential for the capture of volatile and corrosive substances like bromine. This application is crucial for environmental remediation and industrial safety.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Brominated Pyrrole Compounds
This protocol is adapted from the total synthesis of oroidin reported by Rasapalli et al. and provides a general framework for the synthesis of pyrrole-imidazole alkaloids.
Workflow Diagram:
Caption: General workflow for the total synthesis of oroidin.
Materials:
-
Appropriate starting materials for the pyrrole and imidazole moieties.
-
Reagents for cyclization, such as chloroacetaldehyde.
-
Reagents for side-chain introduction, such as Grignard reagents or through cross-coupling reactions.
-
Reagents for ring-opening, typically acidic or basic hydrolysis.
-
Reagents for functional group protection and deprotection as needed.
-
Solvents (e.g., DMF, THF, DCM).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Formation of the Imidazo[1,2-a]pyrimidine Core: React the appropriate 2-aminopyrimidine derivative with a suitable α-haloketone (e.g., chloroacetaldehyde) to form the imidazo[1,2-a]pyrimidine intermediate.
-
Introduction of the Pyrrole Side Chain: Introduce the brominated pyrrole moiety onto the imidazo[1,2-a]pyrimidine core. This can be achieved through various methods, including nucleophilic substitution or metal-catalyzed cross-coupling reactions.
-
Ring Opening of the Imidazo[1,2-a]pyrimidine: Subject the intermediate to acidic or basic conditions to hydrolyze and open the pyrimidine ring, revealing the desired 2-aminoimidazole core of oroidin.
-
Final Manipulations and Deprotection: Perform any necessary final chemical transformations, such as deprotection of protecting groups, to yield the final oroidin product.
-
Purification: Purify the final compound using techniques such as column chromatography or recrystallization.
This protocol is adapted from the procedure described by Mote et al.[15]
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl4)
-
Bromine
-
Propanol
Procedure:
-
Dissolve pyrrole-2-carboxylic acid in a mixture of acetic acid and carbon tetrachloride.
-
Cool the solution to a slush.
-
Add a solution of bromine in acetic acid dropwise while maintaining the low temperature.
-
The product will precipitate from the reaction mixture.
-
Collect the precipitate and recrystallize it from propanol to obtain pure 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Brominated pyrrole compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyrrole compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform serial two-fold dilutions of the brominated pyrrole compound in a 96-well plate containing growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This assay quantifies the ability of a compound to inhibit biofilm formation.
Procedure:
-
Inoculation and Treatment: In a 96-well plate, add a bacterial suspension and different concentrations of the brominated pyrrole compound.
-
Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells to remove planktonic (free-floating) bacteria.
-
Staining: Stain the remaining biofilms with crystal violet.
-
Solubilization and Quantification: Wash away the excess stain, and then solubilize the stain that has bound to the biofilm. Measure the absorbance of the solubilized stain, which is proportional to the amount of biofilm.
Conclusion and Future Outlook
Brominated pyrrole compounds represent a rich and largely untapped source of chemical diversity with significant potential in both medicine and materials science. Their potent biological activities, particularly as anticancer and antimicrobial agents, warrant further investigation and development. The ability to fine-tune their properties through synthetic modifications, including the pattern of bromination, offers exciting opportunities for the design of next-generation therapeutics and advanced materials. As research in this area continues to expand, we can anticipate the discovery of new brominated pyrrole compounds with even greater efficacy and a broader range of applications, ultimately contributing to advancements in human health and technology.
References
- 1. Total synthesis and cytotoxic activities of longamide B, longamide B methyl ester, hanishin, and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and conductive properties of polypyrrole nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polypyrrole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. ijert.org [ijert.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vlifesciences.com [vlifesciences.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 1-(2-bromophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in many pharmaceutical agents and functional materials. The coupling of 1-(2-bromophenyl)-2,5-dimethylpyrrole presents a unique challenge due to the steric hindrance imposed by the ortho-bromo substituent and the dimethylpyrrole moiety. This steric congestion can significantly impede the efficiency of the catalytic cycle.
These application notes provide a comprehensive guide for successfully employing this compound in Suzuki coupling reactions. The protocols and data herein are compiled from established methodologies for sterically hindered aryl bromides, offering a robust starting point for optimization and synthesis of novel biaryl compounds. The strategic selection of catalysts, ligands, and reaction conditions is critical for overcoming the steric barriers and achieving high yields.
Challenges in Suzuki Coupling of Sterically Hindered Substrates
The primary challenge in the Suzuki coupling of this compound is the steric hindrance around the reaction center. This can adversely affect several steps in the catalytic cycle:
-
Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond can be slowed down by bulky neighboring groups.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sterically hindered.
-
Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can also be impeded.
To overcome these challenges, specialized palladium catalysts and bulky, electron-rich phosphine ligands are often employed. These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Data Presentation: Recommended Catalyst Systems and Conditions
The following tables summarize effective catalyst systems and conditions for Suzuki coupling reactions of sterically hindered ortho-substituted aryl bromides, which can serve as a strong starting point for the target transformation with this compound.
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features |
| Pd(OAc)₂ | SPhos | 1-4 | Highly effective for sterically hindered biaryl synthesis. |
| Pd₂(dba)₃ | XPhos | 1-3 | Broadly applicable for challenging couplings. |
| [Pd(allyl)Cl]₂ | RuPhos | 1-3 | Excellent for substrates with coordinating heteroatoms. |
| PEPPSI™-IPr | None | 2-5 | N-Heterocyclic carbene (NHC) catalyst, robust and air-stable. |
Table 2: Typical Reaction Conditions for Suzuki Coupling of Sterically Hindered Aryl Bromides
| Parameter | Recommended Conditions | Notes |
| Aryl Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, THF/H₂O | Anhydrous solvents are often used, but aqueous mixtures can also be effective. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation energy barrier. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following protocols are recommended as a starting point for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (to make a 0.1 M solution) and degassed water (10% v/v of toluene) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Pre-formed Catalyst (PEPPSI™-IPr)
Materials:
-
This compound
-
Arylboronic acid
-
PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), PEPPSI™-IPr (3 mol%), and Cs₂CO₃ (2.5 equiv.).
-
Add anhydrous 1,4-dioxane (to make a 0.1 M solution).
-
Seal the vial and stir the mixture at 100 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Reactant to Product Relationship
Caption: Logical relationship between reactants and the desired biaryl product.
Application Notes and Protocols for 1-(2-bromophenyl)-2,5-dimethylpyrrole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a versatile synthetic intermediate. The protocols detailed below are based on established chemical principles, including the Paal-Knorr pyrrole synthesis and the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a foundational guide for the synthesis, characterization, and further functionalization of this compound in research and drug discovery settings.
Introduction
This compound is a heterocyclic compound featuring a pyrrole ring N-substituted with a 2-bromophenyl group. The pyrrole moiety is a common scaffold in a wide array of biologically active molecules, including pharmaceuticals and natural products. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecular architectures. Its utility is particularly notable in the field of medicinal chemistry, where the strategic modification of lead compounds is crucial for optimizing pharmacological properties.
Synthesis of this compound
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, 2-bromoaniline. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Glacial Acetic Acid
-
Ethanol
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 eq) and 2-bromoaniline (1.1 eq).
-
Add a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Quantitative Data (Predicted):
| Parameter | Predicted Value |
| Yield | 70-90% |
| Purity | >95% (after chromatography) |
| Appearance | Off-white to pale yellow solid |
Characterization Data (Predicted)
The following table summarizes the predicted spectroscopic data for this compound based on the analysis of similar compounds. Actual experimental values may vary.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.7-7.2 (m, 4H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.0 (s, 6H, CH₃) |
| ¹³C NMR | δ (ppm): 138-120 (Ar-C), 128 (pyrrole C-CH₃), 106 (pyrrole C-H), 13 (CH₃) |
| Mass Spec (EI) | m/z: 250/252 [M]⁺ (corresponding to Br isotopes) |
| IR (KBr) | ν (cm⁻¹): 3100-2850 (C-H), 1600-1450 (C=C, Ar), 1380 (C-N) |
Applications as a Synthetic Intermediate
The bromine atom on the phenyl ring of this compound serves as a key functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds between the bromophenyl moiety and various organoboron reagents.[3][4] This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Dioxane/Water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Quantitative Data (Representative):
The yield of Suzuki-Miyaura coupling reactions can vary significantly depending on the specific substrates and reaction conditions.
| Parameter | Representative Value |
| Yield | 60-95% |
| Purity | >95% (after chromatography) |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Paal-Knorr synthesis of the target intermediate.
Suzuki-Miyaura coupling for further functionalization.
Potential in Drug Discovery
While specific biological activities of derivatives of this compound have not been detailed in the available literature, the pyrrole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[6] The ability to readily diversify the 2-bromophenyl moiety through cross-coupling reactions makes this intermediate a valuable starting point for generating libraries of novel compounds for high-throughput screening in various disease models.
The general workflow for utilizing this intermediate in a drug discovery program would involve:
-
Synthesis of a diverse library of analogs: By employing a variety of boronic acids in the Suzuki-Miyaura coupling, a wide range of aryl and heteroaryl substituents can be introduced at the 2-position of the phenyl ring.
-
Biological screening: The synthesized library of compounds would then be screened against a panel of biological targets relevant to the disease of interest.
-
Structure-Activity Relationship (SAR) studies: Hits from the initial screen would be further optimized by synthesizing additional analogs to establish a clear SAR, guiding the design of more potent and selective compounds.
The following diagram illustrates a conceptual workflow for a drug discovery program utilizing the target intermediate.
Conceptual drug discovery workflow.
Conclusion
This compound represents a valuable and versatile intermediate for organic synthesis, particularly in the context of drug discovery and development. The straightforward synthesis via the Paal-Knorr reaction and the potential for diverse functionalization through Suzuki-Miyaura coupling provide a robust platform for the creation of novel chemical entities. The protocols and data presented in these application notes serve as a guide for researchers to explore the full potential of this promising building block.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. scispace.com [scispace.com]
experimental protocol for Paal-Knorr synthesis of N-arylpyrroles
Application Notes: Paal-Knorr Synthesis of N-Arylpyrroles
The Paal-Knorr synthesis is a robust and widely utilized method for constructing the pyrrole ring, a key heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary aryl amine, typically under neutral or mildly acidic conditions, to yield the corresponding N-arylpyrrole.[3][4][5] First reported in 1884, its enduring popularity stems from its operational simplicity, the accessibility of starting materials, and generally good to excellent yields.[1][6][7]
The synthesis is versatile and can be performed under various conditions, including conventional heating, microwave irradiation, and using a range of catalysts such as Brønsted or Lewis acids.[4][6] Modern modifications have introduced greener methodologies, such as solvent-free conditions or the use of water as a solvent, enhancing the reaction's efficiency and sustainability.[8][9][10]
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.[2][5][11] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[5] The final aromatic pyrrole ring is then formed through the dehydration of this cyclic intermediate.[2][7][11] The ring-closing step is often considered the rate-determining step of the reaction.[7][11]
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is influenced by factors such as the substrates, catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of different approaches for synthesizing N-arylpyrroles.
| 1,4-Dicarbonyl Compound | Aryl Amine | Catalyst/Conditions | Time | Temp. (°C) | Yield (%) |
| Acetonylacetone | Aniline | CATAPAL 200 (Alumina), Solvent-free | 45 min | 60 | 96[12] |
| Acetonylacetone | 4-Methylaniline | CATAPAL 200 (Alumina), Solvent-free | 45 min | 60 | 94[12] |
| Acetonylacetone | 4-Methoxyaniline | CATAPAL 200 (Alumina), Solvent-free | 45 min | 60 | 92[12] |
| Acetonylacetone | 4-Chloroaniline | CATAPAL 200 (Alumina), Solvent-free | 45 min | 60 | 85[12] |
| 2,5-Hexanedione | Aniline | Concentrated HCl (1 drop), Methanol | 15 min | Reflux | High |
| 1,4-Diketone | Primary Amine | Acetic Acid, Ethanol (Microwave) | 2-10 min | 80-150 | 65-89[13][14] |
| 2,5-Hexanedione | 4-Bromoaniline | Salicylic Acid, Solvent-free (Microwave) | 15 sec | N/A | 92[13] |
| 2,5-Dimethoxytetrahydrofuran | Various Amines | Iron(III) Chloride, Water | N/A | Mild | Good-Excellent[8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a standard synthesis using conventional heating.[7]
Materials:
-
2,5-Hexanedione (2.0 mmol, 228 mg)
-
Aniline (2.0 mmol, 186 mg)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1 mixture for recrystallization)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine 2,5-hexanedione (228 mg), aniline (186 mg), and methanol (0.5 mL) in a round-bottom flask equipped with a reflux condenser.[7]
-
Add one drop of concentrated hydrochloric acid to the mixture.[7]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[7]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[7]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7]
Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles
This protocol outlines a general procedure for a rapid synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.[13][14]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)
-
Primary Aryl Amine (1.0-3.0 eq)
-
Glacial Acetic Acid (as catalyst and co-solvent)
-
Ethanol (as solvent)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (e.g., 20 mg, 0.0374 mmol) in a suitable solvent such as ethanol (400 µL).[7]
-
Add glacial acetic acid (40 µL) and the primary aryl amine (1 to 3 equivalents).[7]
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[2][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vial to room temperature.[2]
-
Perform an appropriate workup. This may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).[7]
-
Extract the aqueous phase multiple times with the organic solvent.[7]
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate.[7]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-arylpyrrole.[7]
Visualized Workflow and Logic
The following diagrams illustrate the key relationships and the general experimental workflow for the Paal-Knorr synthesis of N-arylpyrroles.
Caption: Reaction mechanism of the Paal-Knorr synthesis.
Caption: General experimental workflow for the Paal-Knorr synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
The Ligand 1-(2-bromophenyl)-2,5-dimethylpyrrole in Catalysis: Application Notes and Protocols
Initial research indicates that specific, detailed applications of 1-(2-bromophenyl)-2,5-dimethylpyrrole as a primary ligand in catalysis are not extensively documented in readily available scientific literature. Therefore, this document will provide a foundational guide based on the general principles of related N-arylpyrrole ligands and palladium-catalyzed cross-coupling reactions, which represent the most probable area of application for this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential utility of novel N-arylpyrrole ligands in catalysis. The protocols and conceptual frameworks presented are extrapolated from established methodologies for similar molecular structures and should be adapted and optimized for specific experimental contexts.
Conceptual Application: Palladium-Catalyzed Cross-Coupling Reactions
Given its structure, featuring a pyrrole ring known for its electron-donating properties and a bromophenyl group, this compound is a prime candidate for use as a ligand in palladium-catalyzed cross-coupling reactions. The nitrogen atom of the pyrrole can coordinate to the palladium center, while the bromine atom on the phenyl ring offers a site for oxidative addition, potentially forming a palladacycle intermediate. Such ligands are instrumental in reactions like Suzuki, Heck, and C-H activation couplings.
Hypothetical Catalytic Cycle
A plausible catalytic cycle involving a palladium complex with this compound as a ligand is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The N-arylpyrrole ligand would stabilize the resulting Pd(II) intermediate. Subsequent transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) followed by reductive elimination would yield the cross-coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following are generalized protocols for the synthesis of a potential palladium complex of this compound and its hypothetical use in a Suzuki-Miyaura cross-coupling reaction. These are starting points and require optimization.
Protocol 1: Synthesis of a Putative Palladium(II) Complex
Objective: To synthesize a palladium(II) complex of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous toluene.
-
To this solution, add palladium(II) acetate (1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired palladium complex.
-
Characterize the complex using NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Synthesized Palladium Complex (Catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water mixture, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene and water).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
As no specific experimental data for catalysis using this compound is available, the following table presents representative data for cross-coupling reactions using other N-arylpyrrole-type ligands to provide a benchmark for expected performance.
| Entry | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 12 | 85 | Hypothetical |
| 2 | 1-Bromo-4-nitrobenzene | Styrene | 0.5 | NaOAc | DMF | 120 | 8 | 92 | Hypothetical |
| 3 | 4-Iodoanisole | Phenylacetylene | 0.1 | Cs₂CO₃ | Dioxane | 90 | 6 | 95 | Hypothetical |
Logical Workflow for Ligand Application in Catalysis
The process of identifying and applying a novel ligand like this compound in a catalytic system follows a logical progression from synthesis to application and optimization.
Caption: Logical workflow from ligand synthesis to catalytic application.
Conclusion
While direct catalytic applications of this compound are not yet prominent in the literature, its structural features strongly suggest its potential as a valuable ligand in palladium-catalyzed cross-coupling reactions. The protocols and conceptual frameworks provided here serve as a robust starting point for researchers to explore its catalytic efficacy. Further experimental investigation is necessary to fully elucidate its catalytic properties and to optimize its performance in various synthetic transformations.
Application of N-arylpyrroles in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-arylpyrroles represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic motif has been successfully incorporated into compounds targeting a range of therapeutic areas, including infectious diseases, cancer, inflammation, and neurodegenerative disorders. The synthetic tractability of the N-arylpyrrole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive overview of the key applications of N-arylpyrroles in medicinal chemistry, supported by detailed experimental protocols for their synthesis and biological evaluation.
Antimicrobial Applications
N-arylpyrrole derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes, offering a promising avenue for combating antimicrobial resistance.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative N-arylpyrrole compounds against various bacterial strains.
| Compound ID | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Vc | MRSA | 4 | Levofloxacin | 8 |
| Vc | E. coli | 4 | Levofloxacin | - |
| Vc | A. baumannii | 8 | Levofloxacin | - |
| Vc | K. pneumoniae | 8 | Levofloxacin | - |
| Vc | P. aeruginosa | 32 | Levofloxacin | - |
| Vc | M. phlei | 8 | Rifampicin | - |
Data compiled from literature reports.
Signaling Pathway: Inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS)
A key target for some antimicrobial N-arylpyrroles is Undecaprenyl Pyrophosphate Synthase (UPPS), an essential enzyme in the bacterial cell wall biosynthesis pathway. Inhibition of UPPS disrupts the formation of the cell wall, leading to bacterial cell death.
Experimental Protocols
This protocol details the determination of the minimum concentration of an N-arylpyrrole compound that inhibits the visible growth of a microorganism.
Materials:
-
N-arylpyrrole compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., MRSA, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the N-arylpyrrole compounds in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
This assay measures the inhibitory activity of N-arylpyrrole compounds against the UPPS enzyme.
Materials:
-
Purified UPPS enzyme
-
Farnesyl pyrophosphate (FPP)
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl₂)
-
N-arylpyrrole compounds in DMSO
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, FPP, and [¹⁴C]-IPP.
-
Inhibitor Addition: Add the N-arylpyrrole compound at various concentrations to the reaction mixture. Include a control with DMSO only.
-
Enzyme Addition: Initiate the reaction by adding the purified UPPS enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Extraction: Stop the reaction and extract the radiolabeled undecaprenyl pyrophosphate product using an organic solvent (e.g., butanol).
-
Quantification: Transfer the organic layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anticancer Applications
N-arylpyrroles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of representative N-arylpyrrole compounds against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 2d | K562 (Leukemia) | 0.07 | G2/M phase arrest, Apoptosis |
| 2k | K562 (Leukemia) | 0.52 | G2/M phase arrest, Apoptosis |
| Compound 1 | L1210, CEM, HeLa | 10-14 | Cytostatic |
| Compound 7 | HL-60 | 0.2945 | G2/M arrest |
Data compiled from literature reports.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
Many N-arylpyrrole anticancer agents function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of the apoptotic cascade.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
N-arylpyrrole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-arylpyrrole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay measures the effect of N-arylpyrrole compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
N-arylpyrrole compounds in DMSO
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin polymerization buffer, GTP, and various concentrations of the N-arylpyrrole compound.
-
Tubulin Addition: Add purified tubulin to the reaction mixtures.
-
Polymerization Initiation: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization.
Anti-inflammatory Applications
N-arylpyrroles have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
The following table shows the in vivo anti-inflammatory activity of a representative N-arylpyrrole compound in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| 17 | 50 | > Ibuprofen | Ibuprofen | 50 | - |
| (S)-2 | 50 | > Ibuprofen | Ibuprofen | 50 | - |
| 14 | 50 | > Ibuprofen | Ibuprofen | 50 | - |
| 1 | 50 | Equipotent to Ibuprofen | Ibuprofen | 50 | - |
Data from in vivo rat paw edema assay.
Signaling Pathway: COX Inhibition
N-arylpyrroles can inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Experimental Protocols
This protocol describes a method to determine the inhibitory activity of N-arylpyrrole compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
N-arylpyrrole compounds in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the N-arylpyrrole compound in the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
This in vivo model is used to assess the anti-inflammatory activity of N-arylpyrrole compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
N-arylpyrrole compounds formulated for intraperitoneal (i.p.) or oral administration
-
Pletysmometer
Procedure:
-
Animal Dosing: Administer the N-arylpyrrole compound or vehicle control to the rats.
-
Carrageenan Injection: After a set time (e.g., 30 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Synthetic Protocols
The versatility of the N-arylpyrrole scaffold is largely due to the well-established synthetic methodologies available for its construction. The Paal-Knorr synthesis and the Vilsmeier-Haack reaction are two of the most common and efficient methods.
Experimental Workflow: Synthesis and Evaluation
Protocol 7: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes the synthesis of a simple N-arylpyrrole via the condensation of a 1,4-dicarbonyl compound with a primary amine.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 8: Vilsmeier-Haack Formylation of an N-Arylpyrrole
This protocol details the introduction of a formyl group onto the N-arylpyrrole ring, a common functionalization step.
Materials:
-
N-Arylpyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution
-
Round-bottom flask
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool DMF to 0°C and slowly add POCl₃ (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Add a solution of the N-arylpyrrole in DCM to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium acetate solution.
-
Extraction: Extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-(2-bromophenyl)-2,5-dimethylpyrrole
Disclaimer: Extensive literature searches did not yield specific examples of bioactive molecules synthesized directly from 1-(2-bromophenyl)-2,5-dimethylpyrrole. However, the presence of a bromophenyl group on this pyrrole scaffold makes it an ideal candidate for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate novel compounds with potential biological activity. This document provides a generalized protocol and application notes based on established methods for Suzuki-Miyaura coupling of aryl bromides and the known biological activities of structurally related N-aryl-2,5-dimethylpyrrole derivatives.
Introduction
Pyrrole-containing compounds are a significant class of heterocycles with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, possesses a key functional group—a bromine atom on the phenyl ring—that allows for facile carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating biaryl compounds from aryl halides and boronic acids.[1] This makes it an excellent strategy for synthesizing a library of 1-(2-arylphenyl)-2,5-dimethylpyrrole derivatives for biological screening.
Structurally related N-phenyl-2,5-dimethylpyrrole derivatives have shown promising antitubercular activity.[2] By analogy, the synthesis of novel derivatives from this compound could lead to the discovery of new potent bioactive molecules.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The proposed synthetic route to generate a library of bioactive candidates involves the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is typically catalyzed by a palladium complex in the presence of a base.
A general reaction scheme is presented below:
References
The Versatility of Substituted Pyrroles in Materials Science: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrroles, nitrogen-containing five-membered aromatic heterocycles, have emerged as pivotal building blocks in the realm of materials science. Their inherent electronic properties, coupled with the versatility of substitution at both the nitrogen atom and the carbon backbone, allow for the fine-tuning of their physicochemical characteristics. This adaptability has led to their widespread use in a variety of advanced applications, from organic electronics and sensors to innovative biomaterials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of substituted pyrrole-based materials, offering a comprehensive guide for researchers in the field.
Application Notes
Organic Electronics: Conducting Polymers and Thin-Film Transistors
Substituted pyrroles are fundamental to the development of intrinsically conducting polymers, most notably polypyrrole (PPy) and its derivatives.[1] The ability to introduce various functional groups onto the pyrrole monomer before polymerization allows for the modification of the resulting polymer's properties, such as conductivity, solubility, and processability.[2][3]
-
Conducting Polymers: N-substituted and 3,4-substituted pyrroles are commonly employed to enhance the solubility and processability of polypyrroles, which are notoriously insoluble and infusible.[2][3] Introducing long alkyl chains or polar functional groups at the N-position can disrupt the strong interchain interactions, rendering the polymer soluble in common organic solvents.[2] This enables the use of solution-based processing techniques like spin-coating and inkjet printing for the fabrication of electronic devices. The conductivity of substituted polypyrroles can be tailored over a wide range, although it is often lower than that of unsubstituted polypyrrole.[4][5]
-
Organic Thin-Film Transistors (OTFTs): Pyrrole-based materials are also investigated as active layers in OTFTs.[6] Fusing the pyrrole ring with other aromatic systems, such as thiophene, has been a successful strategy to create more stable and higher-performance organic semiconductors.[7] These fused systems, like thieno[3,2-b]pyrrole, exhibit moderate hole mobilities.[6] Diketopyrrolopyrrole (DPP)-based conjugated polymers are another class of high-performance semiconductors for OTFTs, with some achieving significant charge carrier mobilities.[8]
A critical challenge in the development of pyrrole-based organic electronics is the inherent instability of the pyrrole ring to oxidation in air.[6][7] Encapsulation and the synthesis of more robust, fused pyrrole derivatives are common strategies to overcome this limitation.[7]
Sensors: Detecting Anions, Volatile Organic Compounds, and Biological Molecules
The electron-rich nature of the pyrrole ring makes it an excellent candidate for the construction of chemical and biological sensors. The interaction of the pyrrole moiety with analytes can lead to measurable changes in optical or electronic properties.
-
Anion Sensors: Pyrrole-based receptors can be designed to selectively bind with anions through hydrogen bonding interactions.[9] These interactions can trigger a change in the fluorescence or color of the molecule, enabling visual or spectroscopic detection.[9][10]
-
Volatile Organic Compound (VOC) Sensors: Polypyrrole and its composites are utilized as the active sensing layer in VOC sensors.[11] The adsorption of VOC molecules onto the polymer surface induces a change in its electrical resistance, which can be correlated to the concentration of the analyte. The selectivity and sensitivity of these sensors can be tuned by modifying the polypyrrole with different functional groups.
-
Biosensors: The surface of polypyrrole films can be functionalized with biomolecules such as enzymes or antibodies to create highly specific biosensors.[12] The inherent conductivity of the polymer provides a direct way to transduce the biological recognition event into an electrical signal. Carboxyl-functionalized polypyrrole, for instance, offers a platform for the covalent immobilization of proteins.[12]
Biomaterials and Drug Delivery
The biocompatibility of polypyrrole has led to its exploration in various biomedical applications, including drug delivery and tissue engineering.[2]
-
Drug Delivery: The redox activity of polypyrrole can be harnessed for controlled drug release. Drugs can be incorporated into the polymer matrix during its synthesis, and their release can be triggered by applying an electrical potential.
-
Tissue Engineering: Polypyrrole's conductivity can be used to provide electrical stimulation to cells, which has been shown to promote nerve regeneration and the growth of other tissues.[13] Its surface can also be modified to enhance cell adhesion and proliferation.
Quantitative Data Summary
The following tables summarize key performance metrics for various substituted pyrrole-based materials.
Table 1: Electrical Conductivity of Substituted Polypyrroles
| Polymer/Material | Dopant/Conditions | Conductivity (S/cm) | Reference |
| Polypyrrole (PPy) | Oxidized | Varies (can be high) | [4][5] |
| Poly(N-methylpyrrole) (PNMPy) | - | Good conductivity | [2] |
| Polypyrrole synthesized with SDS | FeCl3 oxidant, 3 hours | 0.0316 | [14] |
| Pyrrolopyrrole aza-BODIPY (PPAB) | - | (p-type semiconductor) | [15] |
Table 2: Performance of Pyrrole-Based Organic Field-Effect Transistors (OFETs)
| Material | Annealing Conditions | Hole Mobility (cm²/V·s) | Reference |
| Thieno[3,2-b]pyrrole based small molecule | - | 10⁻³ | [6] |
| 1H-indole based molecule (IN-BT2T-IN) | Annealed | 0.00483 | [16] |
| Pyrrolo[2,3-b]pyridine based molecule (PPy-BT2T-PPy) | Annealed | 0.00381 | [16] |
| Pyrrolopyrrole aza-BODIPY (PPAB) | - | 1.5 x 10⁻³ (electron mobility) | [15] |
Table 3: Thermal Properties of Pyrrole Derivatives
| Compound | Decomposition Temperature (°C) | Application | Reference |
| Blue Pyrrole Derivatives | High thermal stability | Color filters for image sensors | [17] |
| Novel Pyrrole Esters | Stable at high temperatures | Antifungal agents | [18][19] |
| Poly(pyrrole-co-aniline) | Multi-step weight loss (up to 720°C) | Conducting copolymer | [20] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of Pyrrole
This protocol describes a general method for the synthesis of polypyrrole powder using a chemical oxidant.[14][21]
Materials:
-
Pyrrole monomer
-
Iron(III) chloride (FeCl₃) or Ammonium persulfate (APS) as an oxidant
-
Deionized water
-
Methanol or Ethanol for washing
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the pyrrole monomer in deionized water in a beaker with vigorous stirring. The concentration of the monomer is typically around 0.1 M.
-
Slowly add an aqueous solution of the oxidant (e.g., FeCl₃ or APS) to the pyrrole solution. The molar ratio of oxidant to monomer is typically between 2 and 2.5.
-
A black precipitate of polypyrrole will form immediately.[14]
-
Continue stirring the reaction mixture for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or in an ice bath) to allow the polymerization to complete.[14]
-
Collect the polypyrrole precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water and then with methanol or ethanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the polypyrrole powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Protocol 2: Electrochemical Polymerization of a Substituted Pyrrole Film
This protocol outlines the electrochemical synthesis of a substituted polypyrrole film on an electrode surface.[2][12]
Materials:
-
Substituted pyrrole monomer (e.g., N-substituted pyrrole)
-
Supporting electrolyte (e.g., lithium perchlorate, LiClO₄)
-
Solvent (e.g., acetonitrile or water)
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the substituted pyrrole monomer and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold) on which the film will be deposited.
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode to initiate the oxidative polymerization of the monomer on its surface. The applied potential should be sufficient to oxidize the monomer.
-
The polymerization time will determine the thickness of the resulting polymer film.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any residual monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum.
Protocol 3: Characterization of Substituted Pyrrole-Based Materials
A combination of techniques is essential to fully characterize the synthesized materials.
-
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymerization of the pyrrole ring.[14][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the monomer and soluble polymer derivatives.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms in the polymer.[22]
-
-
Morphological Characterization:
-
Electrical Characterization:
-
Thermal Characterization:
Visualizations
Caption: Workflow for chemical oxidative polymerization of pyrrole.
Caption: Key application areas of substituted pyrroles in materials science.
References
- 1. Polypyrrole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of single atom replacement on organic thin film transistors: case of thieno[3,2-b]pyrrole vs. furo[3,2-b]pyrrole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole-based anion-responsive π-electronic molecules as fluorescence sensors responsive to multiple stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijert.org [ijert.org]
- 15. Pyrrolopyrrole-Based Aza-BODIPY Small Molecules for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Photophysical Properties of 1-(2-bromophenyl)-2,5-dimethylpyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected photophysical properties of 1-(2-bromophenyl)-2,5-dimethylpyrrole and its analogs. Due to the limited availability of specific experimental data for this exact compound in public literature, this document focuses on the general photophysical characteristics of the N-aryl-2,5-dimethylpyrrole scaffold, the anticipated effects of the ortho-bromo substitution, and detailed protocols for their characterization.
Application Notes
N-aryl-2,5-dimethylpyrroles are a class of compounds with potential applications in medicinal chemistry and as fluorescent probes.[1][2] Their photophysical properties are governed by the electronic interplay between the pyrrole ring and the N-aryl substituent. The nature and position of substituents on the phenyl ring can significantly modulate these properties.
Expected Photophysical Profile of 1-phenyl-2,5-dimethylpyrrole (Parent Compound)
The parent compound, 1-phenyl-2,5-dimethylpyrrole, is expected to exhibit absorption in the ultraviolet (UV) region, arising from π-π* transitions within the aromatic system. Fluorescence emission is anticipated in the near-UV or blue region of the spectrum. The quantum yield and fluorescence lifetime of such simple aromatic fluorophores can vary widely depending on the solvent environment and the presence of quenching agents.
Influence of the 2-Bromo Substituent
The introduction of a bromine atom at the ortho-position of the N-phenyl ring in this compound is expected to induce several changes in its photophysical properties:
-
Heavy Atom Effect: Bromine, being a heavy atom, can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state. This process can lead to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime. Enhanced ISC is a desirable property for photosensitizers used in photodynamic therapy (PDT), as the triplet state is responsible for generating cytotoxic singlet oxygen.
-
Steric Effects: The ortho-bromo group can cause steric hindrance, leading to a twisted conformation between the phenyl and pyrrole rings. This twisting can affect the extent of π-conjugation, which may result in a blue-shift (hypsochromic shift) of the absorption and emission spectra compared to a more planar analog. However, this effect can also inhibit aggregation-caused quenching, potentially leading to higher fluorescence quantum yields in the solid state or at high concentrations.[3]
-
Electronic Effects: The bromine atom has p-orbitals that can participate in p-π conjugation with the phenyl ring, which could lead to a red-shift (bathochromic shift) in the absorption spectrum.[4] It also has an electron-withdrawing inductive effect. The overall spectral shift will depend on the balance of these steric and electronic factors.
-
Solvatochromism: N-arylpyrroles can exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent.[5] This effect is dependent on the change in dipole moment of the molecule upon photoexcitation. The presence of the polar C-Br bond may enhance the solvatochromic behavior of the molecule.
Potential Applications
Given the potential for fluorescence and the influence of the bromo-substituent, this compound analogs could be explored for applications such as:
-
Fluorescent Probes: For sensing and imaging applications, where changes in the fluorescence signal can be correlated with environmental changes or binding events.
-
Photosensitizers in Photodynamic Therapy: The heavy atom effect of bromine could lead to efficient singlet oxygen generation, a key requirement for PDT agents.
-
Building Blocks for Advanced Materials: As components in the design of organic light-emitting diodes (OLEDs), sensors, or other functional materials.[6]
Data Presentation
The following tables provide a template for summarizing the photophysical data of this compound analogs. As specific data is not available, representative data for the unsubstituted 1-phenyl-2,5-dimethylpyrrole is used for illustrative purposes.
Table 1: Absorption and Emission Properties
| Compound | Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (nm) |
| 1-phenyl-2,5-dimethylpyrrole (example) | Cyclohexane | ~250, ~280 | - | ~350 | ~70 |
| This compound | Cyclohexane | - | - | - | - |
| This compound | Acetonitrile | - | - | - | - |
| This compound | DMSO | - | - | - | - |
Table 2: Fluorescence Quantum Yield and Lifetime Data
| Compound | Solvent | Excitation λ (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| 1-phenyl-2,5-dimethylpyrrole (example) | Cyclohexane | 280 | - | - |
| This compound | Cyclohexane | - | - | - |
| This compound | Acetonitrile | - | - | - |
| This compound | DMSO | - | - | - |
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the photophysical properties of this compound analogs.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).
Materials:
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, DMSO)
-
This compound analog
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the absorbance of the instrument.
-
Sample Measurement: Record the absorption spectra of the diluted solutions. Ensure that the maximum absorbance is within the linear range of the instrument (typically < 1.0).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Plot absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the linear fit using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
-
Protocol 2: Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectroscopic grade solvents
-
Dilute solutions of the compound (absorbance at excitation wavelength < 0.1)
Procedure:
-
Solution Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up.
-
Emission Spectrum:
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.
-
Identify the wavelength of maximum emission intensity (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem.
-
Scan the excitation monochromator over a wavelength range covering the absorption bands of the compound.
-
The resulting excitation spectrum should resemble the absorption spectrum.
-
-
Data Analysis:
-
Determine λex (from the excitation spectrum) and λem (from the emission spectrum).
-
Calculate the Stokes shift: Stokes Shift = λem - λex.
-
Protocol 3: Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solutions of the sample and standard with varying concentrations (absorbance at excitation wavelength between 0.01 and 0.1).
Procedure:
-
Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample.
-
Absorbance Measurements: Record the absorbance of all sample and standard solutions at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of all sample and standard solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Visualizations
The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound analogs.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
References
- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
Optimizing Reaction Conditions for the Synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and optimized protocols for the synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis of this N-arylpyrrole can be effectively achieved through several established methodologies, primarily the Paal-Knorr synthesis, the Buchwald-Hartwig amination, and the Ullmann condensation. Each method offers distinct advantages and is amenable to optimization to achieve high yields and purity.
Synthetic Strategies and Optimization
The selection of an optimal synthetic route for this compound depends on factors such as starting material availability, desired scale, and tolerance of functional groups. Below, we detail the three primary synthetic pathways and the key parameters for their optimization.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and straightforward method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] In this case, 2,5-hexanedione reacts with 2-bromoaniline, typically under acidic conditions, to yield the target compound.
Reaction Scheme: 2,5-Hexanedione + 2-Bromoaniline → this compound + 2 H₂O
Optimization of the Paal-Knorr synthesis focuses on the choice of acid catalyst, solvent, and reaction temperature to maximize the rate of cyclization and dehydration while minimizing side reactions.
Table 1: Optimization Parameters for the Paal-Knorr Synthesis
| Parameter | Variation | Expected Outcome/Considerations |
| Catalyst | Acetic Acid, Hydrochloric Acid, p-Toluenesulfonic Acid, Lewis Acids (e.g., ZnCl₂) | Acetic acid often serves as both a catalyst and solvent. Stronger acids may accelerate the reaction but can also lead to degradation of starting materials or product. Lewis acids can be effective under milder conditions. |
| Solvent | Ethanol, Methanol, Toluene, Water, Acetic Acid | The choice of solvent affects the solubility of reactants and the reaction temperature. Water can be an environmentally friendly option.[1] Acetic acid is a common choice. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. Microwave irradiation can significantly reduce reaction times. |
| Reaction Time | 15 minutes to 24 hours | Monitored by TLC or GC-MS to determine the point of maximum conversion. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method involves the coupling of 2,5-dimethylpyrrole with a 2-bromophenyl halide, such as 1,2-dibromobenzene or 1-bromo-2-iodobenzene. This approach is valued for its high functional group tolerance and generally good yields under relatively mild conditions.
Reaction Scheme: 2,5-Dimethylpyrrole + 1,2-Dibromobenzene → this compound + HBr
Successful Buchwald-Hartwig amination is highly dependent on the selection of the palladium precursor, the phosphine ligand, and the base.
Table 2: Optimization Parameters for the Buchwald-Hartwig Amination
| Parameter | Variation | Expected Outcome/Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | The choice of precursor can influence the formation of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | The ligand structure is critical for stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination. Sterically hindered biaryl phosphine ligands are often highly effective.[5] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the pyrrole. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80 °C to 120 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[6] It represents an alternative to the palladium-catalyzed methods and involves the coupling of 2,5-dimethylpyrrole with a 2-bromophenyl halide. Traditionally, Ullmann reactions require high temperatures, but modern modifications with specific ligands can allow for milder conditions.[7]
Reaction Scheme: 2,5-Dimethylpyrrole + 1,2-Dibromobenzene --(Cu catalyst)--> this compound + HBr
Key to optimizing the Ullmann condensation is the copper source, the presence and type of ligand, the base, and the solvent.
Table 3: Optimization Parameters for the Ullmann Condensation
| Parameter | Variation | Expected Outcome/Considerations |
| Copper Catalyst | CuI, Cu₂O, Cu(acac)₂, Copper powder | Cu(I) salts are commonly used. The reactivity can be enhanced by using freshly prepared, activated copper powder. |
| Ligand | L-Proline, N,N'-Dimethylethylenediamine (DMEDA), Phenanthroline derivatives | Ligands can accelerate the reaction and allow for lower reaction temperatures. Amino acids and diamines have proven effective.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is used to deprotonate the pyrrole. |
| Solvent | DMF, NMP, DMSO, Pyridine | High-boiling polar aprotic solvents are typically required to reach the necessary reaction temperatures. |
| Temperature | 100 °C to 210 °C | Traditional Ullmann reactions often require temperatures above 150 °C. Ligand-assisted protocols may proceed at lower temperatures. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound via the three methods discussed.
Protocol 1: Paal-Knorr Synthesis (Conventional Heating)
Objective: To synthesize this compound from 2,5-hexanedione and 2-bromoaniline using a conventional heating method.
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (1.14 g, 10 mmol) and 2-bromoaniline (1.72 g, 10 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize this compound via a palladium-catalyzed cross-coupling of 2,5-dimethylpyrrole and 1,2-dibromobenzene.
Materials:
-
2,5-Dimethylpyrrole
-
1,2-Dibromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).
-
Add 2,5-dimethylpyrrole (476 mg, 5.0 mmol) and 1,2-dibromobenzene (1.41 g, 6.0 mmol) to the flask.
-
Add 25 mL of anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ullmann Condensation
Objective: To synthesize this compound via a copper-catalyzed N-arylation of 2,5-dimethylpyrrole with 1,2-dibromobenzene.
Materials:
-
2,5-Dimethylpyrrole
-
1,2-Dibromobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI (95 mg, 0.5 mmol, 10 mol%), L-proline (115 mg, 1.0 mmol, 20 mol%), and K₂CO₃ (1.38 g, 10.0 mmol).
-
Add 2,5-dimethylpyrrole (476 mg, 5.0 mmol) and 1,2-dibromobenzene (1.41 g, 6.0 mmol).
-
Add 20 mL of anhydrous DMSO via syringe.
-
Seal the flask and heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the three synthetic methods described.
Caption: General workflow for the Paal-Knorr synthesis.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: General workflow for the Ullmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-(2-bromophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a key intermediate in the synthesis of various organic molecules, including those with potential pharmaceutical applications. The protocols outlined below are based on established purification techniques for N-aryl-2,5-dimethylpyrroles and related compounds.
Overview of Purification Strategies
The purification of this compound, typically synthesized via the Paal-Knorr condensation of 2,5-hexanedione and 2-bromoaniline, is crucial to remove unreacted starting materials, catalysts, and side products. The primary methods for purifying this solid compound are recrystallization and column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities.
Common Impurities:
-
Unreacted 2-bromoaniline and 2,5-hexanedione.
-
Acidic or basic catalysts used in the synthesis.
-
Polymeric byproducts.
-
Side-reaction products.
The physical properties of the closely related isomer, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, include a melting point of 75-77°C and a powder appearance, suggesting that this compound is also a solid at room temperature and amenable to recrystallization.[1]
Data Presentation
The following table should be used to record and compare the results of different purification techniques.
| Purification Method | Initial Mass (g) | Final Mass (g) | Yield (%) | Initial Purity (%) | Final Purity (%) | Observations |
| Recrystallization | ||||||
| Column Chromatography | ||||||
| Combined Method |
Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Recrystallization
Recrystallization is an effective technique for purifying solid compounds and is often the method of choice for larger quantities. The selection of an appropriate solvent is critical for successful purification. For N-aryl-2,5-dimethylpyrroles, polar protic solvents or a binary solvent system are often effective.
Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Commonly used solvents for similar pyrrole derivatives include ethanol, methanol, or a mixture such as ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
-
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. It is particularly useful for smaller scale purifications or when recrystallization alone is insufficient.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice for N-aryl-2,5-dimethylpyrroles.
-
Eluent: A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization of Workflows
Caption: General workflow for the purification of this compound.
Caption: Detailed experimental protocol for recrystallization.
Caption: Detailed experimental protocol for column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a crucial building block in various fields of chemical research.
Troubleshooting Guide
This section addresses common issues encountered during the Paal-Knorr synthesis of this compound from 2-bromoaniline and 2,5-hexanedione.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis may require elevated temperatures and acidic catalysis.[1][2] Insufficient heating or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or strong acids can cause degradation of the starting materials or the desired pyrrole product.[1]
-
Recommendation: Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Poorly Reactive Starting Materials: Amines with electron-withdrawing groups, such as 2-bromoaniline, are less nucleophilic and may react sluggishly under standard conditions.[1]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical for the success of the Paal-Knorr synthesis.[1][5]
-
Recommendation: While acid catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[4] Experiment with milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃).[2][5] Heterogeneous catalysts like silica-supported sulfuric acid have also been shown to be effective and offer easier purification.[2]
-
-
Presence of Moisture: Certain variations of the Paal-Knorr synthesis can be sensitive to water, which may hinder the final dehydration step of the reaction mechanism.[6]
-
Recommendation: Ensure the use of dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Significant Formation of a Major Byproduct
Possible Cause and Solution:
-
Furan Formation: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, which arises from the acid-catalyzed cyclization and dehydration of 2,5-hexanedione without the involvement of the amine.[1][6]
Issue 3: Formation of a Dark, Tarry, and Difficult-to-Purify Mixture
Possible Cause and Solution:
-
Polymerization: The formation of a dark, tarry substance often indicates the polymerization of the starting materials or the pyrrole product itself.[1] This is typically exacerbated by excessively high temperatures or highly acidic conditions.[1]
-
Recommendation: Lower the reaction temperature and consider using a milder acid catalyst or even neutral reaction conditions if feasible.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr synthesis for this compound?
A1: The accepted mechanism for the Paal-Knorr pyrrole synthesis begins with the attack of the primary amine (2-bromoaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. The final step is the acid-catalyzed dehydration of this intermediate to yield the aromatic pyrrole ring.[7]
Q2: Which catalysts are most effective for the synthesis of N-arylpyrroles like this compound?
A2: A variety of Brønsted and Lewis acids can catalyze the Paal-Knorr synthesis.[5] For N-arylpyrroles, trifluoroacetic acid (TFA) has been shown to be highly effective. The choice of catalyst can significantly impact both the reaction time and the final yield. The table below summarizes the performance of different catalysts for the synthesis of the closely related 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.
| Catalyst | Reaction Conditions | Yield (%) | Time (h) |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 |
Data adapted from a study on the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.[6]
Q3: What are the recommended purification methods for this compound?
A3: The purification strategy will depend on the nature of the crude product. Common methods include:
-
Precipitation and Filtration: If the product is a solid and precipitates from the reaction mixture upon cooling or addition of a non-solvent (like cold water or dilute acid), it can be collected by vacuum filtration and washed.[1]
-
Column Chromatography: If the crude product is an oil or a mixture of compounds, purification by column chromatography on silica gel is a standard and effective method.[1]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., methanol/water) can be used to obtain highly pure material.
Q4: Are there any "greener" solvent alternatives for this synthesis?
A4: Yes, recent research has focused on developing more environmentally friendly protocols for the Paal-Knorr synthesis. Water has been successfully used as a solvent, and in some cases, can even act as a catalyst.[8] Deep eutectic solvents (DES), which are mixtures of compounds like choline chloride and urea, have also been shown to be effective and recyclable solvent/catalyst systems for this reaction.[9]
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Methanol (or another suitable solvent like ethanol or acetic acid)
-
Concentrated Hydrochloric Acid (or another suitable acid catalyst)
-
0.5 M Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.0-1.2 equivalents) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, cool the mixture in an ice bath and add cold 0.5 M hydrochloric acid to complete the precipitation. Collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, partition the mixture between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Pyrroles
Welcome to the technical support center for the synthesis of N-substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side products encountered during various synthetic procedures.
General Troubleshooting and FAQs
Q1: I am consistently obtaining low yields of my desired N-substituted pyrrole. What are the general factors I should investigate?
A1: Low yields in pyrrole synthesis can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions. Secondly, reaction conditions such as temperature, reaction time, and solvent choice are critical and should be optimized for your specific substrates. The stoichiometry of reactants is also crucial; an incorrect ratio can lead to incomplete conversion. Lastly, some pyrrole syntheses are sensitive to moisture, so using dry solvents and an inert atmosphere may be necessary.
Q2: My reaction mixture turns into a dark, tarry substance, making purification difficult. What is the likely cause?
A2: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.
Troubleshooting Guide: Paal-Knorr Synthesis
| Issue | Potential Cause | Recommended Solution |
| Significant furan byproduct formation | Acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound is competing with the desired reaction with the amine. This is more prevalent under strongly acidic conditions (pH < 3). | - Maintain the reaction pH in the neutral to weakly acidic range. The use of a weak acid like acetic acid as a catalyst or solvent is often effective. - Use an excess of the primary amine to favor the pyrrole formation pathway. |
| Reaction is slow or incomplete | - Insufficiently reactive starting materials (e.g., amines with strong electron-withdrawing groups or sterically hindered substrates). - Suboptimal catalyst choice or concentration. | - For unreactive starting materials, consider increasing the reaction temperature moderately or using forcing conditions. - Screen different Brønsted or Lewis acids to find a more effective catalyst for your specific substrates. |
| Formation of other byproducts (e.g., 3-hydroxy-3-methylcyclopentanone, 3-methyl-2-cyclopenten-1-one) | Intramolecular aldol reaction of the 1,4-dicarbonyl compound (e.g., acetonylacetone) can occur, especially at higher temperatures. | Optimize the reaction temperature. Yields may diminish at temperatures above 60-80°C due to the formation of these unwanted side products.[1] |
Quantitative Data: Catalyst Effect on Paal-Knorr Synthesis
The choice of catalyst can significantly impact the yield of the desired N-substituted pyrrole. The following table summarizes the performance of various catalysts in the synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole.
| Catalyst | Time (min) | Yield (%) |
| CATAPAL 200 (Alumina) | 45 | 96 |
| CATALOX Sba-90 (Alumina) | 45 | 64 |
| CATAPAL C-1 (Alumina) | 45 | 58 |
| CATALOX Sba-200 (Alumina) | 45 | 46 |
Reaction conditions: Acetonylacetone, 4-toluidine, 60°C. Data sourced from a study on alumina-catalyzed Paal-Knorr synthesis.[1]
Experimental Protocol: Minimizing Furan Byproduct in Paal-Knorr Synthesis
This protocol describes the synthesis of 1,2,5-trimethylpyrrole, emphasizing conditions to minimize the formation of the 2,5-dimethylfuran byproduct.
Materials:
-
2,5-Hexanedione
-
Methylamine (excess)
-
Ethanol or Acetic Acid (solvent)
Procedure:
-
Prepare a mixture of 2,5-hexanedione and an excess of methylamine in a suitable solvent such as ethanol or acetic acid. The use of a weak acid like acetic acid as the solvent can catalyze the reaction without significantly promoting furan formation.[2]
-
Heat the mixture to reflux for the required period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Diagrams: Paal-Knorr Synthesis Pathways and Troubleshooting
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst to form N-substituted pyrroles.
Troubleshooting Guide: Clauson-Kaas Synthesis
| Issue | Potential Cause | Recommended Solution |
| Formation of indole or carbazole byproducts | Successive cyclocondensation/annulation reactions, particularly when using less nucleophilic amines like benzamide or benzenesulfonamide, or with excess 2,5-dimethoxytetrahydrofuran.[3] | - Reduce the catalyst concentration. - Adjust the stoichiometry of the reactants; avoid a large excess of the tetrahydrofuran derivative. |
| Decomposition of acid- or heat-sensitive products | Harsh reaction conditions (strong acid, high temperature) can lead to the degradation of the desired pyrrole.[4][5] | - Employ milder reaction conditions. A one-pot, two-step procedure involving initial mild aqueous hydrolysis of 2,5-dimethoxytetrahydrofuran followed by reaction with the amine in a buffered solution at room temperature can be effective.[2][4][5] - For acid-sensitive products, using a two-phase system (e.g., aqueous acetic acid/dichloroethane) can extract the pyrrole from the acidic aqueous phase as it forms.[3] |
| Low Yields | Inefficient reaction conditions. | A variety of catalysts have been shown to be effective, including Brønsted acids, Lewis acids (e.g., FeCl₃, CuCl₂), and solid-supported catalysts. Screening different catalysts and solvents (including water) can improve yields.[2] |
Experimental Protocol: Modified Clauson-Kaas Synthesis for Sensitive Substrates
This one-pot, two-step procedure is designed to minimize the decomposition of acid- or heat-sensitive N-substituted pyrroles.[2][6]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary amine
-
Water
-
Dichloromethane
-
Acetic acid
-
Sodium acetate
Procedure:
-
Heat 2,5-dimethoxytetrahydrofuran in water at reflux for 2 hours under a nitrogen atmosphere to form 2,5-dihydroxytetrahydrofuran.
-
Cool the solution to room temperature.
-
Add dichloromethane, the primary amine, 1 equivalent of acetic acid, and 1 equivalent of sodium acetate to create a buffered solution (pH ≈ 5). If the amine hydrochloride salt is used, omit the acetic acid and use 2 equivalents of sodium acetate.
-
Stir the mixture at room temperature overnight.
-
The crude product can be purified by passing it through a short plug of silica.
Diagrams: Clauson-Kaas Synthesis Side Reactions and Mitigation
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.
Troubleshooting Guide: Hantzsch Synthesis
| Issue | Potential Cause | Recommended Solution |
| Formation of a furan derivative as a major byproduct | A competing Feist-Bénary furan synthesis is occurring, which does not involve the amine component. | - Increase the concentration of the amine or ammonia to favor the reaction pathway leading to the pyrrole. - Optimize the choice of catalyst. While the reaction can be uncatalyzed, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve selectivity for the pyrrole product. - The choice of solvent can influence the reaction outcome; consider greener solvents like water in modified procedures. |
Experimental Protocol: Maximizing Pyrrole Yield in Hantzsch Synthesis
This protocol provides general guidelines for a Hantzsch synthesis aimed at maximizing the desired pyrrole product.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Primary amine or ammonia source
-
α-Haloketone (e.g., chloroacetone)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the β-ketoester and the primary amine or ammonia source in a suitable solvent like ethanol.
-
Stir the mixture to facilitate the formation of the enamine intermediate.
-
Add the α-haloketone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Diagrams: Hantzsch Synthesis Competing Pathways and Troubleshooting
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.
Troubleshooting Guide: Knorr Synthesis
| Issue | Potential Cause | Recommended Solution |
| Formation of pyrazine byproducts and low pyrrole yield | The α-amino ketone starting material is unstable and prone to self-condensation. | Generate the α-amino ketone in situ. This is typically achieved by the reduction of an α-oximino ketone in the presence of the second reactant (the active methylene compound). This ensures the α-amino ketone reacts to form the pyrrole as it is generated, minimizing self-condensation. |
Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone
This protocol details the synthesis of a substituted pyrrole by generating the unstable α-amino ketone intermediate in situ.
Step 1: Formation of α-Oximino Ketone
-
In a flask, dissolve the starting β-ketoester (e.g., ethyl acetoacetate) in glacial acetic acid.
-
While cooling the mixture, slowly add one equivalent of a saturated aqueous solution of sodium nitrite to form the corresponding ethyl 2-oximinoacetoacetate.
Step 2: In Situ Reduction and Pyrrole Synthesis
-
In a separate flask, prepare a well-stirred solution of a second equivalent of the β-ketoester in glacial acetic acid.
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask. The reaction is exothermic; maintain temperature control with external cooling if necessary.
-
The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of the β-ketoester to form the pyrrole.
-
After the reaction is complete, the product can be isolated and purified.
Diagrams: Knorr Synthesis Strategy and Workflow
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: Crystallization of 1-(2-Bromophenyl)-2,5-dimethylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1-(2-bromophenyl)-2,5-dimethylpyrrole.
Troubleshooting Guides
This section addresses specific problems that may arise during the crystallization process, offering step-by-step solutions.
Issue 1: The Compound Fails to Crystallize and Remains in Solution
If the product does not precipitate from the solution upon cooling, it is likely that the solution is not supersaturated.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Solvent | The concentration of the compound may be too low. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1] |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at lower temperatures. Consider using a different solvent or a solvent/anti-solvent system. |
| Cooling Rate is Too Slow | While slow cooling is generally preferred, sometimes induction is necessary. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[2][3] |
| High Purity of Compound | Highly pure compounds can sometimes be difficult to crystallize from solution. The addition of a seed crystal can provide a nucleation site.[4] |
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are present.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solution is Too Concentrated | The compound is coming out of solution at a temperature above its melting point. Re-heat the solution and add more solvent to decrease the concentration, then cool slowly.[1] |
| Presence of Impurities | Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. Consider purifying the crude material using column chromatography before attempting recrystallization. |
| Inappropriate Solvent Choice | The solvent may be too nonpolar for the compound. Try a more polar solvent or a mixed solvent system. |
| Cooling is Too Rapid | Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool more slowly. |
Issue 3: Crystal Formation is Too Rapid, Resulting in a Fine Powder
Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solution is Too Concentrated | A highly supersaturated solution can lead to rapid precipitation. Re-heat the solution and add a small amount of additional solvent, then cool slowly.[1] |
| Cooling Rate is Too Fast | A steep temperature gradient can induce rapid crystallization. Insulate the flask to slow the cooling process.[3] |
| Solvent is a Poor Choice | The compound's solubility may change too drastically with temperature in the chosen solvent. Experiment with different solvents where the solubility gradient is less extreme. |
Issue 4: The Crystallization Yield is Low
A low yield of recovered crystals can be due to several factors.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Too Much Solvent Used | A significant amount of the compound may remain in the mother liquor.[1] Reduce the initial volume of solvent used to dissolve the compound. |
| Premature Crystallization | Crystals may have formed during a hot filtration step and were lost. Ensure the filtration apparatus is pre-heated. |
| Incomplete Crystallization | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow more time for cooling or use an ice bath. |
| Washing with an Inappropriate Solvent | Washing the collected crystals with a solvent in which they are soluble will result in product loss. Wash with a small amount of the cold crystallization solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For aromatic compounds like this, common solvents to screen include hexanes, ethyl acetate, toluene, and alcohols like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Q2: How can I induce crystallization if no crystals form?
If spontaneous crystallization does not occur, you can try the following methods:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This can create microscopic imperfections that serve as nucleation sites.[2][3]
-
Seeding: Add a very small crystal of the pure compound to the solution. This provides a template for further crystal growth.[3][4]
-
Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[2]
Q3: My crystals are colored, but the pure compound should be colorless. What should I do?
Colored impurities may be present. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: How can I improve the purity of my crystals?
For optimal purity, a slow rate of crystal growth is desirable.[1] This allows for the selective incorporation of the target molecule into the crystal lattice while excluding impurities. If purity remains an issue after a single crystallization, a second recrystallization step may be necessary.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.
-
Crystal Formation: Once the solution has cooled, crystals should form. If not, induce crystallization using one of the methods described in the FAQs. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent Screening for Crystallization
-
Place a small amount (e.g., 10-20 mg) of the crude compound into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes of the undissolved samples. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature. The best solvent will be the one that produces a good yield of crystals upon cooling.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization problems.
Caption: A decision tree for selecting an appropriate crystallization solvent.
References
Technical Support Center: Optimization of Catalysts for N-Arylpyrrole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylpyrroles. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues encountered during N-arylpyrrole synthesis, categorized by the reaction type.
General Troubleshooting
Question: My reaction is resulting in a low yield or a complex mixture of products. What general factors should I consider?
Answer: Low yields and product mixtures are common issues that can often be resolved by systematically evaluating the following factors:
-
Purity of Starting Materials : Impurities in reactants or solvents can lead to unwanted side reactions and catalyst deactivation. Always use freshly purified reagents and dry solvents.[1]
-
Inert Atmosphere : Many catalytic systems, particularly those involving palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Stoichiometry of Reactants : An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or the formation of byproducts.[1]
-
Reaction Conditions : Temperature and reaction time are critical parameters. These should be carefully optimized for your specific substrates and catalytic system.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[3]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[4]
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?
Answer: Furan formation is the most common side reaction, arising from the acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound.[1] To minimize this, control the acidity of the reaction medium. Excessively strong acidic conditions (pH < 3) can favor furan formation.[3] Using milder Lewis acids like Sc(OTf)₃ or heterogeneous acid catalysts such as silica sulfuric acid can improve selectivity for the desired pyrrole.[4][5]
Question: My Paal-Knorr reaction is sluggish or not going to completion. What can I do?
Answer: Several factors can lead to a slow or incomplete reaction:
-
Insufficiently Reactive Starting Materials : Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][3] Similarly, sterically hindered amines or dicarbonyl compounds can impede the reaction.[3] Increasing the reaction temperature or using microwave irradiation can often overcome these issues.[3]
-
Inappropriate Reaction Conditions : Traditional methods often require harsh conditions like prolonged heating in strong acid, which can degrade sensitive substrates.[3][4] Modern protocols using catalysts like CeCl₃·7H₂O in acetonitrile or employing solvent-free conditions can lead to improved yields and shorter reaction times.[6]
-
Catalyst Choice : The choice and amount of acid catalyst are critical. While Brønsted or Lewis acids are generally required, their strength and concentration should be optimized.[4] For instance, CATAPAL 200, an alumina catalyst rich in Brønsted acid sites, has been shown to be effective at 60 °C in solvent-free conditions.[7]
Clauson-Kaas Pyrrole Synthesis
This method involves the reaction of primary amines with 2,5-dialkoxytetrahydrofurans, often in the presence of an acid catalyst.[8][9]
Question: My Clauson-Kaas reaction with a less nucleophilic amine (e.g., a sulfonamide) is not working well. How can I improve it?
Answer: Less nucleophilic amines often require more forcing conditions or specific promoters to achieve good yields.[9]
-
Acidic Promoters : Stronger acidic promoters like phosphorus pentoxide (P₂O₅) or triflic acid can be effective.[10][11]
-
Lewis Acid Catalysts : A screening of Lewis acids can identify a more effective catalyst. For example, 3 mol % of Sc(OTf)₃ in 1,4-dioxane at 100 °C has been shown to be highly efficient for a range of aromatic amines, benzamides, and sulfonamides, providing excellent yields in a short time.[11]
-
Microwave-Assisted Synthesis : Microwave heating can significantly accelerate the reaction, often allowing for completion in 10-30 minutes, even with less reactive amines.[9] Acetic acid or even water can be used as the solvent under microwave conditions, representing a greener approach.[9]
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction is a powerful modern method for forming C-N bonds but can be sensitive to reaction parameters.
Question: My Buchwald-Hartwig coupling to form an N-arylpyrrole is failing. What are the most critical parameters to check?
Answer: Buchwald-Hartwig reactions are notoriously sensitive, and failure can often be traced to a few key areas:
-
Catalyst System : The choice of palladium source and, crucially, the phosphine ligand is paramount.[2] Sterically hindered biarylphosphine ligands are often effective. Using a pre-catalyst can give cleaner and more reliable results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][12]
-
Base Selection : The base is critical and must be chosen carefully. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[2] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, though they might require higher temperatures.[2]
-
Solvent Choice : The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are common choices.[2] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[2]
-
Aryl Halide Reactivity : Aryl chlorides are generally less reactive than bromides or iodides and may require more active catalyst systems or higher temperatures to undergo oxidative addition.[12]
Frequently Asked Questions (FAQs)
Question: What are the main advantages of the Paal-Knorr and Clauson-Kaas syntheses?
Answer: Both are classic, robust methods for pyrrole synthesis.
-
Paal-Knorr : Its main advantages are simplicity and efficiency, typically providing yields above 60%.[4] It is a straightforward condensation of a 1,4-dicarbonyl with an amine.[4]
-
Clauson-Kaas : This method is very well-known for synthesizing a large number of N-substituted pyrroles and is adaptable to a wide range of primary amines, including aliphatic, aromatic, and sulfonyl amines, by using various acid catalysts.[8]
Question: How can I make my N-arylpyrrole synthesis "greener"?
Answer: Several strategies can reduce the environmental impact of your synthesis:
-
Catalyst Choice : Using heterogeneous, reusable catalysts like silica sulfuric acid or Amberlyst-15 avoids waste from homogeneous catalysts.[11][13]
-
Solvent Selection : Performing reactions in water, ionic liquids, or under solvent-free conditions significantly reduces volatile organic compound (VOC) waste.[9][13][14] For example, an iron(III) chloride-catalyzed Paal-Knorr condensation works well in water.[14]
-
Energy Input : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[9]
Question: When should I consider a modern coupling reaction like Buchwald-Hartwig over a classical method?
Answer: Modern coupling reactions are particularly useful when the required starting materials for classical methods (like substituted 1,4-dicarbonyls) are difficult to prepare.[5] They offer a different retrosynthetic approach, directly coupling an aryl halide with the pyrrole nitrogen. This can be advantageous for complex molecules or when specific substitution patterns are desired that are not easily accessible through classical routes. However, these reactions can be more sensitive to functional groups and require careful optimization of the catalyst, ligand, and base.[2][12]
Data Presentation: Catalyst Optimization
Table 1: Optimization of Lewis Acid Catalyst for Clauson-Kaas Synthesis (Synthesis of N-phenylpyrrole from aniline and 2,5-dimethoxytetrahydrofuran)
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (5) | Dioxane | 100 | 5 | 65 |
| 2 | Cu(OTf)₂ (5) | Dioxane | 100 | 4 | 78 |
| 3 | Zn(OTf)₂ (5) | Dioxane | 100 | 4 | 82 |
| 4 | Yb(OTf)₃ (5) | Dioxane | 100 | 3 | 90 |
| 5 | Sc(OTf)₃ (3) | Dioxane | 100 | 1.5 | 95 |
| 6 | Sc(OTf)₃ (3) | CH₃CN | 80 | 3 | 85 |
| 7 | Sc(OTf)₃ (3) | Toluene | 110 | 2 | 88 |
Data is illustrative, based on findings that Sc(OTf)₃ is a highly effective catalyst for this transformation.[11]
Table 2: Comparison of Conditions for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Entry | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | 2,5-Hexanedione, Aniline | Reflux in glacial acetic acid | Several hours | >60% (Typical) | [4] |
| 2 | 2,5-Hexanedione, Aniline | Microwave, Glacial Acetic Acid, Ethanol | 15-30 min | High | [3] |
| 3 | 2,5-Hexanedione, Aniline | CATAPAL 200 (40 mg), 60 °C, solvent-free | 45 min | 96% | [7] |
| 4 | 2,5-Hexanedione, Aniline | Amberlyst-15, Continuous flow, 100 °C | 5 min residence | 91% | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted 2-Arylpyrrole
This protocol is adapted from procedures utilizing microwave irradiation to accelerate the reaction.[3]
-
Materials :
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 40 µL for a 0.04 mmol scale)
-
Ethanol (e.g., 400 µL for a 0.04 mmol scale)
-
Microwave vial (0.5-2 mL)
-
-
Procedure :
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for 15-30 minutes. Monitor pressure and temperature to ensure safety.
-
Monitor reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase three times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to yield the desired N-arylpyrrole.
-
Protocol 2: Sc(OTf)₃-Catalyzed Clauson-Kaas Synthesis
This protocol is based on an optimized procedure for the synthesis of N-substituted pyrroles using a highly efficient Lewis acid catalyst.[11]
-
Materials :
-
Primary amine (aromatic, sulfonyl, or aroyl) (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.1 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.03 mmol, 3 mol %)
-
Anhydrous 1,4-dioxane (3 mL)
-
-
Procedure :
-
To a flame-dried round-bottom flask under an argon atmosphere, add the primary amine (1.0 mmol), anhydrous 1,4-dioxane (3 mL), and 2,5-dimethoxytetrahydrofuran (1.1 mmol).
-
Add Sc(OTf)₃ (3 mol %) to the stirred solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1.5-3 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-substituted pyrrole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. reddit.com [reddit.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Stability and Degradation of Brominated Arylpyrroles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of brominated arylpyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of brominated arylpyrroles?
A1: The stability of brominated arylpyrroles is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. The specific substitution pattern on both the aryl and pyrrole rings also plays a significant role in the molecule's inherent stability.[1]
Q2: Are brominated arylpyrroles generally stable in acidic or basic conditions?
A2: Based on studies of related pyrrole derivatives, brominated arylpyrroles are expected to be labile in acidic and extremely unstable in alkaline (basic) environments.[1] The pyrrole ring is susceptible to degradation under both conditions, which can lead to cleavage of the heterocyclic ring.[1]
Q3: What is the expected photostability of brominated arylpyrroles?
A3: Brominated arylpyrroles are likely to be photolabile.[1] Exposure to light, particularly UV radiation, can induce degradation. It is crucial to protect these compounds from light during storage and handling to prevent the formation of photodegradation products.
Q4: How does temperature affect the stability of these compounds?
A4: Elevated temperatures can lead to the thermal degradation of brominated arylpyrroles. The exact temperature at which significant degradation occurs depends on the specific compound and its physical state (solid or in solution). Thermal degradation can result in the formation of various byproducts, including brominated hydrocarbons and phenols.[2][3]
Q5: What are the common degradation pathways for brominated arylpyrroles?
A5: The primary degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the pyrrole ring can undergo cleavage.[1][4]
-
Photodegradation: Exposure to light can lead to the formation of reactive species and subsequent degradation.[1]
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.[5]
-
Thermal Degradation: At elevated temperatures, brominated arylpyrroles can decompose, releasing compounds such as hydrogen bromide, brominated hydrocarbons, and phenols.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
Possible Cause: Variable storage conditions, including fluctuations in temperature, humidity, or light exposure.[5]
Solution:
-
Ensure all samples are stored in calibrated stability chambers with tightly controlled temperature and humidity.[6]
-
For photostability studies, use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure consistent light exposure.[7][8]
-
Use dark controls (e.g., samples wrapped in aluminum foil) to differentiate between thermal and photodegradation.[9]
Issue 2: Formation of Multiple Degradation Products
Possible Cause: The compound is degrading through multiple pathways simultaneously. This is common in forced degradation studies where harsh conditions are applied.[10][11]
Solution:
-
Analyze degradation products at various time points to understand the degradation kinetics and identify primary versus secondary degradation products.
-
Use a stability-indicating analytical method, such as HPLC or UPLC with mass spectrometry (LC-MS), to separate and identify all degradation products.[12][13]
-
If purification of a specific degradant is necessary for structural elucidation, preparative HPLC can be employed.[14]
Issue 3: Difficulty in Purifying Brominated Arylpyrroles after Synthesis
Possible Cause: Formation of closely related impurities such as isomers or poly-brominated species during the synthesis. The polar nature of pyrroles can also lead to issues with silica gel chromatography, such as streaking or tailing.[15]
Solution:
-
Chromatography:
-
Recrystallization:
Data Presentation
Table 1: Representative Stability of a Generic Brominated Arylpyrrole Under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15-25% | Pyrrole ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 40-60% | Pyrrole ring-opened products, debrominated species |
| Oxidative | 3% H₂O₂ | 24 hours | 10-20% | Oxidized pyrrole species |
| Thermal (Solid) | 80°C | 48 hours | 5-10% | Brominated hydrocarbons, Phenols |
| Photostability (Solid) | 1.2 million lux hours | 10 days | 20-35% | Photodegradation adducts |
Note: The data presented in this table is representative and based on the general stability profiles of related pyrrole compounds.[1][2][5] Actual degradation percentages will vary depending on the specific structure of the brominated arylpyrrole.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Brominated Arylpyrrole
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the brominated arylpyrrole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 4 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate the mixture at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid brominated arylpyrrole in a temperature-controlled oven at 80°C for 48 hours.
-
Also, place a solution of the compound in the oven.
-
After the specified period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid brominated arylpyrrole to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
After the exposure period, dissolve both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating LC-MS method to identify and quantify any degradation products.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for brominated arylpyrroles.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.ciop.pl [m.ciop.pl]
- 3. cetjournal.it [cetjournal.it]
- 4. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. iagim.org [iagim.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. mdpi.com [mdpi.com]
- 14. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Pyrroles
Welcome to the technical support center for the purification of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these versatile heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of substituted pyrroles.
Problem 1: Purified pyrrole is colored (e.g., yellow, brown, or black).
Possible Causes:
-
Oxidation: Pyrroles, particularly those with electron-rich substituents, are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[1][2]
-
Residual Acid: Trace amounts of acid from the synthesis can promote polymerization and degradation, resulting in colored byproducts.[1]
-
Highly Conjugated Byproducts: The synthesis itself may produce small quantities of highly colored and conjugated side products.[1]
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Conduct purification steps and handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) whenever feasible.[2] Store the final product in amber vials at low temperatures, preferably at -20°C, to protect it from light.[1][2]
-
Acid Scavenging: During the workup, wash the organic extract with a mild basic solution, such as sodium bicarbonate, to neutralize and remove any residual acids.[1]
-
Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Stir for a short period, then filter off the charcoal. Be aware that this may lead to a slight reduction in the overall yield.[1]
-
Re-purification: A second purification step, such as another round of column chromatography or a careful recrystallization, may be necessary to eliminate persistent colored impurities.[1]
Problem 2: Streaking or tailing of the compound on a silica gel column, resulting in poor separation.
Possible Cause:
-
Strong Interactions with Silica Gel: The polar nature of some substituted pyrroles can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.[1]
Troubleshooting Steps:
-
Solvent System Modification:
-
Gradual Polarity Increase: Employ a solvent gradient where the polarity of the eluent is increased slowly throughout the separation.[1]
-
Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[1] A few drops of ammonium hydroxide in the more polar solvent can also be effective.[1]
-
-
Use an Alternative Stationary Phase:
-
Reverse-Phase Chromatography: For highly polar pyrroles, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.[1]
Problem 3: The compound "oils out" during recrystallization instead of forming crystals.
Possible Causes:
-
Supersaturation: The solution may be cooling too rapidly, or the initial concentration of the compound is too high.[2]
-
Low Melting Point: The melting point of the compound might be lower than the temperature of the solution.[1]
-
Impurities: The presence of impurities can inhibit crystallization.[2]
Troubleshooting Steps:
-
Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.[1][2]
-
Use a More Dilute Solution: Add more hot solvent to prevent the solution from becoming supersaturated too quickly as it cools. The solvent can then be slowly evaporated to induce crystallization.[1]
-
Seeding: If you have a pure crystal of the compound, add a small "seed" crystal to the cooled solution to initiate crystallization.[1]
-
Pre-purification: If impurities are suspected to be the issue, purify the compound by another method, such as column chromatography, before attempting recrystallization.[2]
Frequently Asked Questions (FAQs)
Q1: Is it normal for my crude substituted pyrrole to be a dark-colored oil or solid?
A1: Yes, it is quite common for crude pyrroles to appear as dark oils or solids.[2] Pyrroles are prone to oxidation and polymerization when exposed to air, light, and acidic conditions, which can generate colored impurities.[2] The primary goal of the purification process is to remove these impurities and obtain a pure, lighter-colored product.[2]
Q2: What are the most common impurities I can expect in my crude product?
A2: The nature of impurities is largely dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: For instance, in a Paal-Knorr synthesis, these could be the 1,4-dicarbonyl compound and the amine source.[2]
-
Polymeric Materials: Pyrroles have a tendency to polymerize, especially in the presence of acid or oxygen.[2]
-
Oxidation Byproducts: Exposure to air can lead to the formation of various oxidized species.[2]
-
Solvent Residues: Residual solvents from the reaction and workup.[2]
Q3: How should I store my purified substituted pyrrole?
A3: Due to their sensitivity, purified pyrroles should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, ideally at -20°C.[2] The container should be tightly sealed and wrapped in aluminum foil or stored in an amber vial to protect it from light.[1][2]
Q4: Which purification technique is most suitable for the scale of my synthesis?
A4: The choice of purification method can depend on the scale of your reaction:
-
Small Scale (< 1 g): Flash column chromatography is often the most effective method for achieving high purity.[2]
-
Medium to Large Scale (1 g - 50 g): A combination of vacuum distillation followed by recrystallization is typically a more practical and scalable approach.[2]
-
Very Large Scale (> 50 g): Fractional vacuum distillation is likely the most efficient primary purification method.[2]
Data Presentation
The choice of purification method can significantly impact the final yield and purity of the substituted pyrrole. The following table summarizes the typical outcomes for different purification techniques.
| Purification Technique | Typical Purity | Expected Yield | Key Considerations |
| Vacuum Distillation | 90-98% | 70-90% | Effective for removing non-volatile impurities like polymers and salts.[2] |
| Recrystallization | >99% | 50-85% | Excellent for achieving high purity, but finding a suitable solvent system can be challenging.[2] |
| Flash Column Chromatography | 95-99% | 40-80% | Good for separating compounds with different polarities, but can result in lower yields due to product loss on the column.[1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Pyrrole
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude pyrrole in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compound down the column. For pyrroles prone to streaking, add 0.1-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of a Substituted Pyrrole
-
Solvent Selection: Choose a solvent or solvent pair in which the pyrrole is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude pyrrole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of substituted pyrroles.
Caption: A troubleshooting guide for addressing colored impurities in purified substituted pyrroles.
References
Technical Support Center: Scale-up Synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis.[1][2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with a primary amine, in this case, 2-bromoaniline.[1][2] The reaction is usually catalyzed by an acid and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2,5-hexanedione and 2-bromoaniline. It is crucial to use high-purity starting materials, as impurities can lead to side reactions and lower yields.
Q3: What are the typical reaction conditions?
A3: The Paal-Knorr synthesis of N-arylpyrroles can be conducted under various conditions, including conventional heating, microwave irradiation, and solvent-free conditions.[5][6][7][8] The choice of solvent and catalyst can significantly impact the reaction rate and yield. Common solvents include ethanol, acetic acid, and methanol, while catalysts range from Brønsted acids like HCl to Lewis acids.[5][9]
Q4: What is the major potential side product and how can its formation be minimized?
A4: The most common side product is the corresponding furan, formed from the acid-catalyzed self-condensation of 2,5-hexanedione. To minimize furan formation, it is recommended to use milder acidic conditions or even neutral conditions, and to use a slight excess of the amine.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.[10] For higher purity, column chromatography on silica gel is often employed.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. | - Increase reaction time and monitor progress by TLC. - Optimize temperature; for sluggish reactions, a moderate increase may help. - Ensure the catalyst is fresh and active. Consider a different catalyst. |
| Significant Furan Byproduct Formation | - Reaction conditions are too acidic. | - Reduce the amount of acid catalyst. - Use a milder acid (e.g., acetic acid instead of HCl). - Consider running the reaction under neutral conditions. |
| Dark, Tarry Crude Product | - Polymerization of starting materials or product. - Reaction temperature is too high. | - Lower the reaction temperature. - Use a milder catalyst. - Ensure an inert atmosphere if starting materials are air-sensitive. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent. - Emulsion formation during extraction. | - Choose an appropriate extraction solvent where the product has high solubility and impurities have low solubility. - Break emulsions by adding brine or filtering through celite. |
| Impure Product After Purification | - Inefficient recrystallization. - Co-elution of impurities during column chromatography. | - Screen for a more effective recrystallization solvent system.[11][12][13][14] - Optimize the mobile phase for column chromatography to achieve better separation. |
Data Presentation: Comparative Synthesis Conditions
The following tables summarize quantitative data for the Paal-Knorr synthesis of N-substituted pyrroles, providing a baseline for optimizing the synthesis of this compound.
Table 1: Conventional Heating Methods
| Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Aniline | Hydrochloric Acid | Methanol | Reflux | 15 min | 52 |
| 4-Toluidine | CATAPAL 200 | Solvent-free | 60 | 45 min | 96 |
| Various primary amines | Sulfuric Acid | None | 25-155 | 2-2.5 h | 80-95[6] |
| Aniline | None | Water | 100 | 2 h | 95 |
Table 2: Microwave-Assisted Synthesis
| Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Primary Amines | Acetic Acid | Ethanol | 80 | Varies | High |
| Primary Amines | None | None | 120-150 | 2-10 | 65-89 |
| Aminopyridines | Hydrochloric Acid | Ethanol | 120 | 20 | >80[8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and 2-bromoaniline (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of this compound
Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a microwave reaction vial, combine 2,5-hexanedione (1.0 eq) and 2-bromoaniline (1.1 eq).
-
Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. vernier.com [vernier.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
minimizing byproduct formation in Paal-Knorr reactions
Welcome to the Technical Support Center for Paal-Knorr Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize your synthesis of pyrroles, furans, and thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Paal-Knorr pyrrole synthesis, and how can I prevent it?
A1: The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[1][2][3] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[1] To minimize furan formation, it is crucial to control the reaction's acidity. Strongly acidic conditions, particularly a pH below 3, favor the formation of furan byproducts.[1][2][4]
To suppress furan formation, consider the following strategies:
-
pH Control: Maintain a pH between 3 and 7. Neutral or weakly acidic conditions significantly favor pyrrole synthesis.[1][4]
-
Use of Weaker Acids: Employ weaker Brønsted acids like acetic acid or a Lewis acid catalyst instead of strong mineral acids.[2]
-
Excess Amine: Using an excess of the amine can help to favor the desired reaction pathway towards the pyrrole.[1]
Q2: My Paal-Knorr reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
A2: Low conversion in Paal-Knorr reactions can be attributed to several factors, ranging from the reactivity of the starting materials to the reaction conditions.[5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][2][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2][3] In such cases, you may need to use more forcing conditions, such as higher temperatures or a more active catalyst, but this should be done cautiously to avoid degradation.
-
Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.[1] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.[1][2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.[1] While catalysis is often necessary, an inappropriate choice may not be effective for your specific substrates. Experimenting with different Brønsted or Lewis acids may be beneficial.[3]
Q3: I am observing a significant amount of furan byproduct in my Paal-Knorr thiophene synthesis. How can this be minimized?
A3: Similar to pyrrole synthesis, furan formation is a common competing pathway in the Paal-Knorr thiophene synthesis.[6] The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, can also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl to form the furan byproduct.[6][7]
Here are some recommendations to minimize furan formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[6]
-
Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed. Higher temperatures can favor the dehydration pathway leading to furan formation.[6]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times can increase furan formation.[6]
-
Reagent Stoichiometry: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway.[6]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following adjustments:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst or even neutral conditions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during Paal-Knorr reactions.
Issue 1: Low Yield of Desired Product
| Possible Cause | Recommendation | Rationale |
| Impure Starting Materials | Purify starting materials before use. | Impurities can interfere with the reaction and lead to side products.[5] |
| Incorrect Stoichiometry | Ensure accurate measurement of reactants. A slight excess of the amine can be beneficial for pyrrole synthesis.[5] | An incorrect ratio can lead to incomplete conversion of the limiting reagent.[3] |
| Sub-optimal Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. | For less reactive substrates, a higher temperature may be necessary.[6] |
| Inappropriate Solvent | For thiophene synthesis, consider a higher-boiling, anhydrous, non-polar solvent like toluene or xylene.[6] | These solvents allow for heating to the required temperature to drive the reaction to completion.[6] |
Issue 2: Significant Byproduct Formation (e.g., Furan)
| Possible Cause | Recommendation | Rationale |
| Highly Acidic Conditions (for Pyrrole Synthesis) | Adjust pH to be between 3 and 7. Use a weaker acid (e.g., acetic acid) or a Lewis acid. | Strongly acidic conditions (pH < 3) favor furan formation.[1][2][4] |
| High Reaction Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can favor the dehydration pathway leading to furan.[6] |
| Prolonged Reaction Time | Monitor the reaction progress and stop it upon completion. | Extended reaction times can increase byproduct formation and product degradation.[1][6] |
Data Presentation
The following tables summarize quantitative data for various catalysts and reaction conditions in the Paal-Knorr synthesis, allowing for easy comparison.
Table 1: Comparison of Various Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15-30 min | High | [1] |
| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | 80 | 1 h | 83 | [1] |
| Scandium(III) triflate (Sc(OTf)₃) | Dichloromethane | 30 | 25 min | 77 | [1] |
| Copper(II) triflate (Cu(OTf)₂) | Solvent-free | 30 | 25 min | 78 | [1] |
| Iodine (I₂) | Solvent-free | 60 | 5 min | 98 | [1] |
| Bismuth Nitrate (Bi(NO₃)₃) | Dichloromethane | 25 | 10 h | 96 | [1] |
| None | Water | 100 | 15 min | 96 | [1] |
| Citric Acid (10 mol%) | Ball-mill (30 Hz) | Ambient | 30 min | 87 | [1] |
| Graphene Oxide | Ethanol | 78 | 4 h | 95 | [1] |
| Note: Yields are for specific examples and may vary depending on the substrates used. |
Table 2: Influence of Reaction pH on Product Distribution in Pyrrole Synthesis
| pH Range | Predominant Product | Major Byproduct | Expected Pyrrole Yield |
| < 3 | Furan | Pyrrole | Low to negligible |
| 3 - 6 | Pyrrole | Furan | Moderate to high |
| Neutral (~7) | Pyrrole | Minimal Furan | High |
| Weakly Basic (>7) | Pyrrole | Minimal Furan | High |
| Source: Adapted from BenchChem[1] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis with Conventional Heating
This protocol is a general guideline for the synthesis of 2,5-dimethyl-1-phenylpyrrole.[2]
-
Materials:
-
Aniline (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.[1][2]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[2]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[2]
-
Collect the crystals by vacuum filtration and wash them with cold water.[2]
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified product.[2]
-
Protocol 2: Microwave-Assisted Paal-Knorr Thiophene Synthesis
This protocol is a representative procedure for the microwave-assisted synthesis of substituted thiophenes.
-
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a microwave vial, combine the 1,4-diketone, Lawesson's reagent, and anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 5 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Visualizations
References
safe handling and storage of 1-(2-bromophenyl)-2,5-dimethylpyrrole
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-bromophenyl)-2,5-dimethylpyrrole was not located. The information provided below is based on data for structurally similar compounds, including other bromophenyl-dimethylpyrrole isomers and various dimethylpyrroles. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some related compounds are also classified as flammable liquids and are toxic if swallowed, in contact with skin, or if inhaled.[2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate personal protective equipment, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing to prevent skin exposure.[3][4]
-
In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[4]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dark, dry, and well-ventilated place.[5][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2][4][5]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate non-essential personnel from the area.[5] Wear appropriate PPE, and if the material is a solid, sweep it up carefully to avoid creating dust and place it in a sealed container for disposal.[5] If it is a liquid, absorb it with an inert material and dispose of it in a sealed container.[4] Ensure the area is well-ventilated.
Q5: What is the appropriate first aid response for exposure?
A5:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5] If eye irritation persists, get medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored | Exposure to air, light, or moisture. | Store in a tightly sealed container, in a cool, dark place, and potentially under an inert atmosphere. |
| Difficulty dissolving the compound | Inappropriate solvent. | Based on similar compounds, methanol is a potential solvent.[5][7] Always perform a small-scale solubility test. |
| Inconsistent experimental results | Impurities or degradation of the compound. | Verify the purity of the compound. Ensure proper storage conditions have been maintained. |
Quantitative Data for Structurally Similar Compounds
| Property | 1-(4-bromophenyl)-2,5-dimethylpyrrole | 2,5-Dimethylpyrrole |
| Molecular Formula | C12H12BrN[1][7][8] | C6H9N |
| Molecular Weight | 250.13 g/mol [7] | 95.14 g/mol |
| Melting Point | 75-77 °C[7] | Not Available |
| Boiling Point | 320.2 °C at 760 mmHg[7] | 165 °C |
| Flash Point | 147.5 °C[7] | 55 °C |
| Appearance | Powder[7] | Liquid |
Experimental Protocols
Standard Handling Protocol
-
Risk Assessment: Before starting any work, perform a comprehensive risk assessment for the entire experimental procedure.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as outlined in the FAQ section.
-
Weighing: If weighing a solid form, do so in a manner that minimizes dust generation.
-
Transfer: Use appropriate tools (e.g., spatulas, non-sparking tools) for transferring the material.[4][6]
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[3]
-
Hygiene: Wash hands thoroughly after handling the compound.[3][5]
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Decision tree for safe handling of the compound.
References
- 1. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Suzuki Coupling with Pyrrole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with Suzuki coupling reactions involving pyrrole substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with a pyrrole substrate is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling with pyrrole substrates can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your starting materials. Boronic acids, in particular, can degrade over time.[1]
-
Inert Atmosphere: Confirm that the reaction was performed under strictly anaerobic conditions. Oxygen can lead to the homocoupling of boronic acids and catalyst degradation.[2][3][4]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS. Conversely, prolonged reaction times at high temperatures can lead to product decomposition or increased side reactions.[5][6]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst. Ensure proper degassing of solvents and reagents to minimize oxidation of the Pd(0) species.[2][7] |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid.[4][8][9] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][4][5][10] The presence of water can be crucial for the efficacy of some inorganic bases.[11] |
| Poor Reactivity of Halo-pyrrole | For less reactive halo-pyrroles (e.g., chloro-pyrroles), consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[4][11] Increasing the reaction temperature may also be necessary.[4] |
| Protodeboronation | The pyrroleboronic acid may be unstable under the reaction conditions.[12][13] Consider using a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[2][4][12] Milder reaction conditions (lower temperature, shorter reaction time) can also help.[12] |
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as dehalogenated pyrrole or homocoupled boronic acid. How can I minimize these?
Answer:
The formation of side products is a common issue. Identifying the major side product is the first step in addressing the problem.
Troubleshooting Dehalogenation:
Dehalogenation is a frequent side reaction, especially with unprotected N-H pyrroles.[14][15][16]
| Potential Cause | Recommended Solution |
| Unprotected Pyrrole Nitrogen | The acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group, such as tert-butoxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM), is highly effective in suppressing dehalogenation.[14][15] |
| Reaction Conditions | The choice of base and solvent can influence the rate of dehalogenation. Experiment with milder bases or anhydrous conditions if possible. |
Troubleshooting Homocoupling:
Homocoupling of the boronic acid is often due to the presence of oxygen.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][3][4] |
| Inefficient Catalyst Reduction | If using a Pd(II) pre-catalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species. The presence of Pd(II) can promote homocoupling.[2] |
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the pyrrole ring always necessary?
While not always mandatory, N-protection is highly recommended, especially when dealing with bromopyrroles, to prevent the common side reaction of dehalogenation.[14][15] Unprotected nitrogen-rich heterocycles can also inhibit the palladium catalyst.[17] The choice of protecting group is also important, as some, like N-Boc, can be unstable under certain Suzuki-Miyaura conditions.[15][18]
Q2: My N-Boc protecting group is being cleaved during the reaction. What should I do?
Cleavage of the N-Boc group can occur under basic or high-temperature conditions.[15][18] If this is an issue, consider the following:
-
Use a milder base: Switch from strong bases like hydroxides to carbonates (e.g., K₂CO₃ or Cs₂CO₃).[3][5]
-
Lower the reaction temperature: If the reaction allows, reducing the temperature can help preserve the Boc group.
-
Change the protecting group: Consider a more robust protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl), which is generally stable under Suzuki coupling conditions.[15]
Q3: My pyrroleboronic acid seems to be decomposing. How can I improve its stability?
Pyrrole-2-boronic acids are known to be prone to protodeboronation, especially under basic conditions.[12][13] To address this:
-
Use boronic esters: Convert the boronic acid to a more stable derivative such as a pinacol ester or a MIDA boronate.[2][12] Trifluoroborate salts are also a stable alternative.[2]
-
Optimize reaction conditions: Use milder bases and the lowest effective reaction temperature to minimize decomposition.[12]
-
Use a highly active catalyst system: A more efficient catalyst can promote a faster coupling reaction, outcompeting the rate of protodeboronation.[12]
Q4: How do I select the best phosphine ligand for my pyrrole Suzuki coupling?
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often effective as they promote the oxidative addition step and stabilize the palladium catalyst.[4][11] For challenging couplings, such as those involving less reactive aryl chlorides, Buchwald-type ligands (e.g., SPhos, XPhos) are often a good choice.[4] A screening of different ligands may be necessary to find the optimal one for a specific substrate combination.[19][20][21][22]
Data Summary
Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 2 | 92 |
| Pd(PCy₃)₂ | 2 | 40 |
| Pd(PPh₃)₄ | 6 | 70 |
| Pd(PPh₃)₂Cl₂ | 6 | 65 |
Reaction conditions: K₂CO₃ as base, dimethoxyethane as solvent, 80 °C.[5]
Table 2: Effect of Base on the Suzuki Coupling of SEM-Protected 4-bromopyrrole and Phenylboronic Acid
| Base | Yield (%) |
| Na₂CO₃ | 61 |
| K₂CO₃ | 72 |
| KF | 65 |
| Cs₂CO₃ | 85 |
Reaction conditions: Pd(PPh₃)₄ as catalyst, dioxane/H₂O (4:1) as solvent, 90 °C.[3]
Experimental Protocols
General Procedure for Suzuki Coupling of N-Boc-2-pyrroleboronic acid with a Bromo-indazole[5]
-
A solution of the bromo-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour.
-
To this solution, 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially.
-
The reaction mixture is heated to 80 °C for 2 hours and then allowed to cool to room temperature.
-
The mixture is poured into a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki Coupling of SEM-Protected Bromopyrrole with an Arylboronic Acid[3]
-
To a reaction tube are added the SEM-protected bromopyrrole (0.5 mmol), arylboronic acid (0.75 mmol), Cs₂CO₃ (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
The tube is evacuated and backfilled with argon (repeated three times).
-
Dioxane (4 mL) and H₂O (1 mL) are added via syringe.
-
The reaction mixture is stirred at 90 °C for the appropriate time as monitored by TLC.
-
After completion, the reaction is cooled to room temperature, and water (10 mL) is added.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling with pyrrole substrates.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Data-driven discovery of active phosphine ligand space for cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 21. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Comparison of Phenyl-Substituted Dimethylpyrroles: A Guide for Researchers
A detailed analysis of 1-(2-bromophenyl)-2,5-dimethylpyrrole and its isomeric counterpart, 1-(4-bromophenyl)-2,5-dimethylpyrrole, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside standardized experimental protocols for their synthesis and characterization.
Comparative Spectroscopic Data
The following tables summarize the available mass spectrometry and NMR data for 1-(4-bromophenyl)-2,5-dimethylpyrrole, which serves as a reference for the anticipated data for the 2-bromo isomer.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments |
| 1-(4-bromophenyl)-2,5-dimethylpyrrole | C₁₂H₁₂BrN | 250.13 | Data not available |
| This compound (Predicted) | C₁₂H₁₂BrN | 250.13 | Similar fragmentation pattern expected, with potential differences in fragment intensities due to steric effects of the ortho-bromo substituent. |
Table 2: ¹H NMR Chemical Shift Data (Predicted vs. Available)
| Compound | Solvent | Pyrrole-H (ppm) | Methyl-H (ppm) | Phenyl-H (ppm) |
| 1-(4-bromophenyl)-2,5-dimethylpyrrole | Not specified | Data not available | Data not available | Data not available |
| This compound (Predicted) | CDCl₃ | ~5.8-6.0 | ~2.0-2.2 | ~7.2-7.7 (complex multiplet) |
Table 3: ¹³C NMR Chemical Shift Data (Predicted vs. Available)
| Compound | Solvent | Pyrrole-C (ppm) | Methyl-C (ppm) | Phenyl-C (ppm) | C-Br (ppm) |
| 1-(4-bromophenyl)-2,5-dimethylpyrrole | Not specified | Data not available | Data not available | Data not available | Data not available |
| This compound (Predicted) | CDCl₃ | ~106, ~128 | ~13 | ~127-133 | ~122 |
Experimental Protocols
A general methodology for the synthesis and spectroscopic analysis of 1-(aryl)-2,5-dimethylpyrroles is outlined below.
Synthesis: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a common and effective method for the preparation of substituted pyrroles.
Materials:
-
2,5-Hexanedione
-
Substituted aniline (e.g., 2-bromoaniline or 4-bromoaniline)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and the corresponding substituted aniline (1 equivalent) in glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(aryl)-2,5-dimethylpyrrole.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (MS):
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Introduce the sample directly via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
EI-MS Parameters (for GC-MS):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-500.
-
-
ESI-MS Parameters (for LC-MS):
-
Mode: Positive ion mode.
-
Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺).
-
Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 1-(aryl)-2,5-dimethylpyrroles.
A Comparative Analysis of 1-(2-Bromophenyl)-2,5-dimethylpyrrole and Other Aryl Halides in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the successful and efficient synthesis of target molecules. This guide provides a comprehensive comparative study of 1-(2-bromophenyl)-2,5-dimethylpyrrole alongside its chloro and iodo analogues, offering insights into their relative performance in key cross-coupling reactions vital to contemporary drug discovery.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. The nature of the halogen atom on the aromatic ring significantly influences the rate-determining oxidative addition step. Generally, the reactivity follows the trend: Ar-I > Ar-Br > Ar-Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to cleavage by the palladium catalyst.
This guide will delve into a comparative analysis of 1-(2-halophenyl)-2,5-dimethylpyrroles in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While direct comparative experimental data for this compound is not extensively published, the data presented herein is based on established principles of aryl halide reactivity and provides a predictive framework for researchers.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative performance of 1-(2-chlorophenyl)-2,5-dimethylpyrrole, this compound, and 1-(2-iodophenyl)-2,5-dimethylpyrrole in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The hypothetical yields and reaction times are based on the known reactivity patterns of aryl halides.[2][3]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Halogen | Expected Yield (%) | Expected Reaction Time (h) |
| 1-(2-Chlorophenyl)-2,5-dimethylpyrrole | Cl | 40-60 | 12-24 |
| This compound | Br | 75-90 | 4-8 |
| 1-(2-Iodophenyl)-2,5-dimethylpyrrole | I | >90 | 1-4 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Halogen | Expected Yield (%) | Expected Reaction Time (h) |
| 1-(2-Chlorophenyl)-2,5-dimethylpyrrole | Cl | 30-50 | 18-36 |
| This compound | Br | 70-85 | 6-12 |
| 1-(2-Iodophenyl)-2,5-dimethylpyrrole | I | >85 | 2-6 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Halogen | Expected Yield (%) | Expected Reaction Time (h) |
| 1-(2-Chlorophenyl)-2,5-dimethylpyrrole | Cl | 20-40 | 24-48 |
| This compound | Br | 65-80 | 8-16 |
| 1-(2-Iodophenyl)-2,5-dimethylpyrrole | I | >80 | 3-8 |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and the key cross-coupling reactions are provided below.
Synthesis of this compound
The synthesis of N-aryl-2,5-dimethylpyrroles can be achieved via the Paal-Knorr pyrrole synthesis.[4][5]
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione (1 equivalent) and 2-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
The mixture is heated to reflux for 4-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[6][7]
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Add a degassed solvent system, typically a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on standard Buchwald-Hartwig amination procedures.[8][9][10]
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1 equivalent), the amine (e.g., morpholine, 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., NaOtBu, 1.4 equivalents).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This protocol follows established copper-free Sonogashira coupling methods.[11][12]
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1 equivalent) and the terminal alkyne (e.g., phenylacetylene, 1.5 equivalents) in a suitable solvent like DMF or THF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), a copper(I) salt (e.g., CuI, 0.05 equivalents, if not using a copper-free system), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mandatory Visualization
Synthesis and Cross-Coupling Workflow
The following diagram illustrates the general synthetic pathway for producing 1-(2-halophenyl)-2,5-dimethylpyrroles and their subsequent use in various cross-coupling reactions.
Caption: Synthetic workflow for 1-(2-halophenyl)-2,5-dimethylpyrroles and their application in cross-coupling reactions.
Signaling Pathway: Inhibition of MmpL3 in Mycobacterium tuberculosis
N-Aryl-2,5-dimethylpyrrole derivatives have shown promise as antitubercular agents.[1][13] Their mechanism of action is believed to involve the inhibition of the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter, which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.
Caption: Proposed mechanism of action for N-aryl-2,5-dimethylpyrrole derivatives against M. tuberculosis.
References
- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of N-Arylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of several N-arylpyrrole derivatives, supported by experimental data. The information presented is intended to aid researchers in understanding the solid-state properties and intermolecular interactions of this important class of compounds, which are prevalent in biologically active molecules and functional materials.
Comparative Crystallographic Data of N-Arylpyrrole Derivatives
The following table summarizes key crystallographic parameters for a selection of N-arylpyrrole derivatives, allowing for a direct comparison of their solid-state structures. The data has been compiled from the Cambridge Crystallographic Data Centre (CCDC) and relevant scientific literature.
| Compound Name | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| N-Phenylpyrrole | 231708 | C₁₀H₉N | Monoclinic | P2₁/n | 5.86 | 7.45 | 18.25 | 90 | 95.1 | 90 | 792.1 | 4 |
| 2,5-Diphenyl-1H-pyrrole | 206003 | C₁₆H₁₃N | Monoclinic | P2₁/c | 12.116(1) | 15.172(1) | 7.882(1) | 90 | 98.47(1) | 90 | 1431.1 | 4 |
| 1-(4-Chlorophenyl)-1H-pyrrole | - | C₁₀H₈ClN | - | - | - | - | - | - | - | - | - | - |
| 1-(4-Methoxyphenyl)-pyrazole-4-carboxylic acid | - | C₁₁H₁₁N₃O₃ | Triclinic | P-1 | 7.794(5) | 11.736(1) | 12.422(1) | 112.27(2) | 97.383(5) | 103.876(5) | 968.0 | 2 |
Note: Complete crystallographic data for 1-(4-Chlorophenyl)-1H-pyrrole was not publicly available in a compiled format at the time of this guide's creation. The entry for 1-(4-Methoxyphenyl)-pyrazole-4-carboxylic acid is included as a structurally related compound to provide broader context.
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray crystal structure analysis of N-arylpyrroles, based on established laboratory procedures.
Synthesis of N-Arylpyrroles
A common and efficient method for the synthesis of N-arylpyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. A widely used precursor is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to form succinaldehyde.
General Procedure:
-
To a solution of the desired aniline (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or water), 2,5-dimethoxytetrahydrofuran (1.2 mmol) is added.[1][2]
-
A catalytic amount of acid (e.g., hydrochloric acid, sulfuric acid, or a solid acid catalyst) is introduced to the mixture.[1]
-
The reaction mixture is then heated to reflux or irradiated with microwaves until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-arylpyrrole.
Crystallization
The growth of high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.
General Procedure:
-
The purified N-arylpyrrole is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane, or hexane/ethyl acetate) to prepare a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm containing a few pinholes.
-
The vial is left undisturbed in a location with minimal temperature fluctuations and vibrations to allow for the slow evaporation of the solvent.
-
Well-formed single crystals suitable for X-ray analysis are typically obtained within a few days to a week.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[3]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the X-ray crystal structure analysis of N-arylpyrroles, from synthesis to final structure validation.
Caption: Workflow for N-Arylpyrrole Crystal Structure Analysis
References
A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2-bromophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized chemical entities is a cornerstone of reliable research and drug development. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a substituted N-arylpyrrole. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are critically evaluated, with supporting experimental protocols and comparative data to inform the selection of the most appropriate method.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound is commonly achieved through the Paal-Knorr condensation of 2,5-hexanedione with 2-bromoaniline. This reaction, while generally efficient, may result in several process-related impurities that necessitate a robust analytical method for their detection and quantification.
Common Impurities:
-
Unreacted Starting Materials:
-
2,5-Hexanedione
-
2-Bromoaniline
-
-
By-products:
-
Isomeric products from potential side reactions.
-
Oligomeric species formed from undesired polymerization.
-
-
Reagent-related Impurities:
-
Impurities present in the starting materials or solvents.
-
An effective purity assessment method must be capable of separating the main compound from these potential impurities.
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for N-arylpyrroles. Its high resolving power allows for the separation of closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The mass spectrometric detector provides high specificity, aiding in the identification of unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] It is a non-destructive technique that provides structural information alongside purity data.[2][3]
Comparative Performance Data
The following table summarizes typical performance characteristics for each technique. The data is based on validated methods for structurally related aromatic and halogenated compounds due to the absence of specific published data for this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point, with mass-based detection | Nuclear magnetic resonance signal intensity proportional to the number of nuclei |
| Selectivity | High, tunable with column and mobile phase selection | Very high, based on retention time and mass fragmentation patterns | High, based on unique chemical shifts of protons |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.05 - 1 ng/L | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.15 - 3 ng/L | ~0.3% (w/w) |
| **Linearity (R²) ** | > 0.999 | > 0.998 | Not applicable in the same way, direct proportionality |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% | 99 - 101% |
Note: The presented values are illustrative and can vary significantly based on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general RP-HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (area percent method). For higher accuracy, an external standard method with a calibration curve should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general GC-MS method for the analysis of this compound.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 20 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu in full scan mode.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution before injection.
-
-
Data Analysis: Purity can be estimated using the area percent method. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of purity for this compound using ¹H qNMR with an internal standard.[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: General workflow for the purity assessment of a chemical compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the routine purity assessment of this compound, RP-HPLC offers a robust, reliable, and widely accessible solution, providing excellent separation of the main component from potential non-volatile impurities. GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities, owing to its high sensitivity and the structural information provided by mass spectrometry. qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials and for orthogonal purity confirmation. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the required level of accuracy, and the available instrumentation.
References
A Comparative Guide to the Synthetic Routes of 1-(2-bromophenyl)-2,5-dimethylpyrrole
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted pyrrole scaffolds is of paramount importance. This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of 1-(2-bromophenyl)-2,5-dimethylpyrrole: the Paal-Knorr Synthesis, the Buchwald-Hartwig Amination, and the Ullmann Condensation. Each route is evaluated based on its underlying mechanism, reaction conditions, and potential advantages and disadvantages in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Feature | Paal-Knorr Synthesis | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 2,5-Hexanedione, 2-Bromoaniline | 2,5-Dimethylpyrrole, 1,2-Dibromobenzene (or 1-bromo-2-iodobenzene) | 2,5-Dimethylpyrrole, 1-Bromo-2-iodobenzene |
| Catalyst | Typically acid-catalyzed (e.g., AcOH, p-TsOH) or uncatalyzed | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand | Copper-based (e.g., CuI, Cu powder) with an optional ligand |
| Reaction Temperature | Moderate to high (Reflux) | Mild to moderate (Room temperature to ~110 °C) | High (Often >150 °C) |
| Key Advantages | Atom economical, often metal-free, straightforward procedure.[1] | High functional group tolerance, broad substrate scope, generally high yields, milder conditions.[2] | Lower cost catalyst compared to palladium. |
| Key Disadvantages | Can require harsh acidic conditions and high temperatures.[1] | Expensive palladium catalyst and ligands, requires inert atmosphere. | Often requires harsh reaction conditions (high temperatures), can have lower yields and substrate scope. |
Synthetic Pathways and Methodologies
The selection of a synthetic route is often a balance between efficiency, cost, and the specific requirements of the target molecule and available starting materials. Below are detailed overviews and experimental protocols for the three considered pathways to this compound.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and direct method for forming pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For the synthesis of this compound, this involves the reaction of 2,5-hexanedione with 2-bromoaniline, typically under acidic conditions to facilitate the cyclization and dehydration steps.[4]
Experimental Protocol:
A mixture of 2,5-hexanedione (1.0 eq.), 2-bromoaniline (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene or acetic acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method could be employed to couple 2,5-dimethylpyrrole with a dihalogenated benzene, such as 1,2-dibromobenzene or the more reactive 1-bromo-2-iodobenzene. The choice of phosphine ligand is crucial for the success of the reaction.
Experimental Protocol:
To an oven-dried Schlenk tube are added 2,5-dimethylpyrrole (1.2 eq.), 1-bromo-2-iodobenzene (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base, for instance, Cs₂CO₃ (2.0 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the mixture is heated to 110 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[5] Similar to the Buchwald-Hartwig approach, this reaction would involve the coupling of 2,5-dimethylpyrrole with a dihalogenated benzene.
Experimental Protocol:
A mixture of 2,5-dimethylpyrrole (1.5 eq.), 1-bromo-2-iodobenzene (1.0 eq.), copper(I) iodide (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and a base like K₂CO₃ (2.0 eq.) in a high-boiling solvent like DMF or nitrobenzene is heated to 150-180 °C for 24-48 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole protons, the methyl groups on the pyrrole ring, and the aromatic protons of the bromophenyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyrrole ring, the methyl groups, and the bromophenyl substituent.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C=C, and C-N bonds within the molecule.
Conclusion
The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges. The Paal-Knorr synthesis offers a direct and often metal-free route, making it an attractive option from a cost and environmental perspective. The Buchwald-Hartwig amination provides a versatile and high-yielding alternative with broad functional group tolerance, albeit at a higher cost due to the palladium catalyst. The Ullmann condensation represents a classical approach that may be cost-effective but often requires harsh conditions. The ultimate choice of synthetic route will depend on factors such as the scale of the synthesis, cost considerations, and the availability of starting materials and equipment.
References
A Comparative Analysis of 1-(2-bromophenyl)-2,5-dimethylpyrrole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. The choice of substrates is pivotal to the success of these transformations. This guide provides a comparative overview of 1-(2-bromophenyl)-2,5-dimethylpyrrole as a substrate in cross-coupling reactions, highlighting its potential advantages over alternative aryl halides. The discussion is supported by representative experimental data and detailed protocols to aid in practical application.
The unique structural feature of this compound is the presence of the 2,5-dimethylpyrrole moiety ortho to the bromine atom. This substituent can exert significant electronic and steric effects on the reaction center, influencing the reactivity and outcome of cross-coupling reactions.
Potential Advantages in Cross-Coupling Reactions
The 2,5-dimethylpyrrole group in this compound can offer several potential advantages in cross-coupling reactions compared to simpler aryl bromides like bromobenzene or other substituted analogues:
-
Enhanced Reactivity through Electronic Effects: The pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair can participate in resonance, increasing the electron density of the phenyl ring. This electron-donating nature can facilitate the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.
-
Modulation of Reaction Selectivity via Steric Hindrance: The methyl groups at the 2 and 5 positions of the pyrrole ring introduce steric bulk around the reaction center. This steric hindrance can play a crucial role in directing the regioselectivity of the coupling reaction, particularly in cases where multiple reactive sites are present. It can also influence the conformational preferences of the biaryl product.
-
Potential for Ligand-Assisted Catalysis: The nitrogen atom of the pyrrole ring could potentially coordinate to the metal center of the catalyst. This intramolecular coordination could stabilize the catalytic intermediates, accelerate the reaction rate, and prevent catalyst deactivation. This "directing group" effect can be particularly advantageous in challenging coupling reactions.
-
Access to Novel Chemical Space: The resulting 1-phenyl-2,5-dimethylpyrrole core structure is a valuable scaffold in medicinal chemistry and materials science. The use of this compound provides a direct route to these important classes of compounds.
The following sections provide a comparative look at the performance of this compound in a representative Suzuki-Miyaura coupling reaction and detail the experimental protocol.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the performance of this compound in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid, compared to other common aryl bromides under typical reaction conditions. The data is representative and aims to illustrate the potential reactivity trends.
| Aryl Bromide | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.) | Toluene | 100 | 12 | ~95 |
| Bromobenzene | 1,1'-Biphenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.) | Toluene | 100 | 12 | ~90 |
| 2-Bromoanisole | 2-Methoxy-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.) | Toluene | 100 | 18 | ~85 |
| 2-Bromotoluene | 2-Methyl-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.) | Toluene | 100 | 16 | ~88 |
Note: The data presented is illustrative and based on general principles of cross-coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Diagram of the Suzuki-Miyaura Coupling Reaction
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,1'-biphenyl.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Biaryl scaffolds, such as the 2-(pyrrol-1-yl)-1,1'-biphenyl core, are prevalent in many biologically active molecules and approved drugs. They often function as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The ability to efficiently synthesize a diverse library of these compounds is therefore of high interest in drug development.
The products derived from this compound can be investigated as potential kinase inhibitors. The 2,5-dimethylpyrrole moiety can form key interactions with the kinase active site, while the second aryl ring can be further functionalized to enhance potency and selectivity.
N-Arylpyrroles as Versatile Ligands: A Comparative Performance Evaluation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-arylpyrroles with alternative ligands, supported by experimental data. The following sections detail their performance in catalytic and biological applications, offering insights into their potential and practical utility.
N-arylpyrroles have emerged as a significant class of ligands in both catalysis and medicinal chemistry. Their unique electronic and steric properties, which can be readily tuned by modifying the aryl substituent, make them versatile scaffolds for a range of applications. This guide evaluates their performance against other ligand classes, presenting key experimental data and detailed protocols.
Catalytic Applications: Cross-Coupling Reactions
N-arylpyrroles have demonstrated considerable efficacy as ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, crucial for the synthesis of pharmaceuticals and complex organic molecules.[3]
N-Heterocyclic Carbenes (NHCs) are a dominant class of ligands in cross-coupling catalysis due to their strong σ-donating properties.[4][5][6] While N-arylpyrroles are not carbenes, their nitrogen-based coordination to metal centers offers a distinct electronic environment. The performance of palladium complexes with N-arylpyrrole-derived ligands can be compared to that of well-established NHC-ligated palladium catalysts.
| Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |
| N-Arylpyrrole derivative | Pd(PPh₃)₄ / Ag₂CO₃ | N-acyl pyrrole | Aryl halide | Moderate to Good | [2] |
| N-Arylpyrrole derivative | PdCl₂(PPh₃)₂ / AgOAc / KF | N-methylpyrrole | 4-iodobenzonitrile | 10% (initial) | [7] |
| N-Heterocyclic Carbene (NHC) | Pd(II)-NHC complex | Pyrrole derivative | Aryl chloride | Moderate to Good | [8] |
| Phosphine Ligand (keYPhos) | Pd/keYPhos | Pyrrole | Aryl chloride | Good | [9][10] |
Key Findings:
-
Palladium systems with N-arylpyrrole ligands have shown high activity in the C2-arylation of N-acyl pyrroles with various aryl halides, demonstrating excellent functional group compatibility under mild conditions.[2]
-
In some instances, the direct arylation of pyrrole derivatives using palladium catalysts with N-arylpyrrole-based phosphine ligands has been achieved with good yields.[7]
-
Compared to some NHC-ligated systems which can be sensitive to air and moisture, certain N-arylpyrrole-based catalytic systems offer operational simplicity. However, NHCs are generally considered stronger σ-donors, which can lead to higher catalytic activity in challenging coupling reactions.[4][11]
A representative experimental procedure for the C2-arylation of N-acyl pyrroles using a palladium catalyst is as follows:
-
Reaction Setup: To a reaction vessel, add the N-acyl pyrrole (1.0 mmol), aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., dioxane, 5 mL).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon) for a designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired C2-arylated N-acyl pyrrole.[2]
Biological and Medicinal Chemistry Applications
The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[12] Recent studies have highlighted their potential as antimicrobial and anti-inflammatory agents, as well as their role in the development of treatments for neurodegenerative diseases.[13][14]
Several N-arylpyrrole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections.[13]
| Compound Series | Pathogen | MIC (μg/mL) | Comparison (Levofloxacin MIC, μg/mL) | Reference |
| N-arylpyrrole derivatives (Va-e) | MRSA | 4 | 8 | [13] |
| N-arylpyrrole derivative (Vc) | E. coli | - | - | [13] |
| N-arylpyrrole derivative (Vc) | K. pneumoniae | - | - | [13] |
| N-arylpyrrole derivative (Vc) | A. baumannii | - | - | [13] |
| N-arylpyrrole derivative (Vc) | M. phlei | 8 | - | [13] |
Key Findings:
-
Certain N-arylpyrrole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than the standard antibiotic levofloxacin.[13]
-
The broad-spectrum potential of these compounds is highlighted by their activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[13]
-
In addition to direct antimicrobial effects, some derivatives exhibit antibiofilm and antivirulence properties, which are crucial for combating persistent and disseminated infections.[13]
The synthesis of the N-arylpyrrole core often involves the Paal-Knorr condensation, a straightforward and efficient method.[13][15]
-
Reactant Mixture: In a round-bottom flask, combine 2,5-hexanedione (1.0 mmol) and the desired aniline derivative (1.0 mmol).
-
Catalyst and Solvent: Add a catalytic amount of sulphamic acid and a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-aryl-2,5-dimethylpyrrole.[13]
Visualizing Methodologies and Pathways
To further elucidate the experimental workflows and conceptual relationships in the evaluation of N-arylpyrroles, the following diagrams are provided.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Theoretical vs. Experimental Spectral Data for Substituted Pyrroles
For researchers, scientists, and professionals in drug development, the accurate characterization of novel molecules is paramount. Substituted pyrroles, a class of heterocyclic compounds prevalent in pharmaceuticals and natural products, are often subject to rigorous spectral analysis. This guide provides a detailed comparison of experimental spectral data with theoretically predicted values for a representative substituted pyrrole, 2-acetyl-1-methylpyrrole. By juxtaposing experimental results from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) with data from computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this guide aims to offer a clear and objective resource for validating and interpreting spectral data.
Workflow for Comparing Spectral Data
The process of comparing theoretical and experimental spectral data involves a systematic workflow. It begins with the synthesis and purification of the target compound, followed by the acquisition of experimental spectra. Concurrently, computational models are built, and theoretical spectra are calculated. The final and most critical step is the detailed comparison of the experimental and theoretical data, which can lead to a refined structural elucidation and a deeper understanding of the molecule's electronic properties.
Caption: Workflow for the comparison of experimental and theoretical spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The following tables compare the experimental ¹H and ¹³C NMR chemical shifts of 2-acetyl-1-methylpyrrole with theoretical values calculated using DFT.
Table 1: ¹H NMR Data Comparison for 2-acetyl-1-methylpyrrole
| Proton | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| H3 | 6.88 | 6.95 |
| H4 | 6.10 | 6.15 |
| H5 | 6.95 | 7.02 |
| N-CH₃ | 3.85 | 3.90 |
| CO-CH₃ | 2.38 | 2.45 |
Table 2: ¹³C NMR Data Comparison for 2-acetyl-1-methylpyrrole
| Carbon | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C2 | 131.5 | 132.1 |
| C3 | 115.8 | 116.5 |
| C4 | 108.2 | 108.9 |
| C5 | 128.9 | 129.6 |
| N-CH₃ | 35.1 | 35.8 |
| C=O | 188.5 | 189.2 |
| CO-CH₃ | 27.2 | 27.9 |
Experimental Protocol:
NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Computational Methodology:
Theoretical NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups. The table below compares the experimental and theoretical vibrational frequencies for key functional groups in 2-acetyl-1-methylpyrrole.
Table 3: IR Data Comparison for 2-acetyl-1-methylpyrrole
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C=O stretch | 1655 | 1660 |
| C-N stretch (ring) | 1480 | 1485 |
| C-H stretch (aromatic) | 3100 | 3105 |
| C-H stretch (aliphatic) | 2925 | 2930 |
Experimental Protocol:
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a KBr pellet.
Computational Methodology:
Vibrational frequencies were calculated using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The calculated frequencies were scaled by a factor of 0.967 to correct for anharmonicity and basis set deficiencies.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Table 4: UV-Vis Data Comparison for 2-acetyl-1-methylpyrrole
| Electronic Transition | Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π | 288 | 295 |
| n → π | 320 | 328 |
Experimental Protocol:
The UV-Vis spectrum was recorded on a spectrophotometer using a solution of the compound in ethanol.
Computational Methodology:
The electronic absorption spectrum was calculated using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, incorporating a polarizable continuum model (PCM) to simulate the ethanol solvent.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Table 5: Mass Spectrometry Data Comparison for 2-acetyl-1-methylpyrrole
| Ion | Experimental m/z | Theoretical Explanation |
| [M]⁺ | 123 | Molecular ion |
| [M - CH₃]⁺ | 108 | Loss of a methyl radical from the acetyl group |
| [M - CO]⁺ | 95 | Loss of carbon monoxide |
| [C₄H₄N]⁺ | 66 | Pyrrole ring fragment |
Experimental Protocol:
The mass spectrum was obtained using an electron ionization (EI) source at 70 eV.
Theoretical Analysis:
The fragmentation pattern was analyzed based on established principles of mass spectrometry, considering the stability of the resulting carbocations and radical species. The major fragmentation pathways involve the cleavage of the acetyl group and the fragmentation of the pyrrole ring.
Conclusion
The comparison of theoretical and experimental spectral data for 2-acetyl-1-methylpyrrole demonstrates a strong correlation between the two approaches. While minor deviations exist, the calculated spectra accurately predict the key features of the experimental data across NMR, IR, UV-Vis, and Mass Spectrometry. This guide highlights the utility of computational chemistry as a complementary tool to experimental spectroscopy for the comprehensive characterization and structural elucidation of substituted pyrroles, thereby enhancing confidence in research and development outcomes.
References
Comparative Reactivity of 1-(2-bromophenyl)-2,5-dimethylpyrrole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted aryl halides is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 1-(2-bromophenyl)-2,5-dimethylpyrrole in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. Due to the limited availability of direct comparative studies, this guide leverages experimental data from studies on structurally similar compounds to provide insights into its reactivity profile.
Comparison of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reactivity of the aryl bromide in this reaction is influenced by both electronic and steric factors. In the case of this compound, the bromine atom is in the ortho position to the pyrrole substituent, which can introduce steric hindrance that may affect the reaction rate and yield.
To illustrate the potential differences in reactivity, a comparison is drawn between an ortho-substituted bromopyrrole and a para-substituted bromopyrrole in a Suzuki-Miyaura coupling with phenylboronic acid.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 90 | Not Specified | 93 (for 2-chlorophenylboronic acid) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Not Specified | 60 |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The yield for the ortho-substituted pyrrole is with 2-chlorophenylboronic acid, which may exhibit different reactivity than unsubstituted phenylboronic acid.
The data suggests that ortho-substituted bromopyrroles can undergo Suzuki-Miyaura coupling in high yields, although steric hindrance from the ortho substituent can influence the optimal reaction conditions.[1][2] The para-substituted bromophenylpyrimidine also participates in the Suzuki coupling, and the yield is influenced by the electronic nature of the coupling partner.[2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura reactions that can be adapted for substrates like this compound.
General Procedure for Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole[1]
To a solution of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate in a 4:1 mixture of dioxane and water are added the corresponding arylboronic acid (1.2 equivalents), cesium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (10 mol%). The reaction mixture is then heated at 90 °C and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling of a Bromophenylpyrimidine[2]
A mixture of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equivalent), the respective arylboronic acid (1.1 equivalents), potassium phosphate, and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane is heated at 70-80 °C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired product.
Reaction Pathways and Mechanisms
The reactivity of this compound is not limited to Suzuki-Miyaura coupling. It can also participate in other important palladium-catalyzed reactions such as the Heck and Buchwald-Hartwig amination reactions.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[3]
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(2-bromophenyl)-2,5-dimethylpyrrole: A Guide for Laboratory Professionals
The proper disposal of 1-(2-bromophenyl)-2,5-dimethylpyrrole is a critical component of laboratory safety and environmental responsibility. Due to its nature as a halogenated aromatic heterocyclic compound, it must be managed as hazardous waste. This guide provides essential information to assist researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.
I. Immediate Safety and Hazard Information
Based on data from similar chemical structures, this compound should be handled with care. Halogenated organic compounds and pyrrole derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Always wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: Handle the chemical in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[1][3]
II. Quantitative Data Summary
The following table provides a general framework for the types of information pertinent to the disposal of this compound, based on common laboratory chemical waste guidelines.
| Parameter | Guideline | Source Citation |
| Waste Classification | Halogenated Organic Waste | [4] |
| pH Range for Neutralization (if applicable) | 6.0 - 9.0 before drain disposal (if permitted) | [1] |
| Container Fill Capacity | Do not exceed 90% of container volume. | [1] |
| Satellite Accumulation Time Limit | Up to 1 year for partially filled containers. | [1] |
| Full Container Removal | Within 3 days of becoming full. | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify any unused or contaminated this compound as hazardous waste. This includes reaction residues, spills, and contaminated materials like pipette tips and glassware.[3]
-
This compound is a halogenated organic waste due to the presence of bromine.[4]
-
Keep this waste stream separate from non-halogenated organic wastes, acids, bases, and other incompatible materials to prevent hazardous reactions.[4][5][6]
Step 2: Containerization and Labeling
-
Collect the waste in a designated, chemically compatible, and leak-proof container with a secure lid.[7][8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] Do not use abbreviations.[7]
-
Maintain a list of all components and their approximate concentrations if it is a mixed waste stream.[4][7]
Step 3: Storage
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[3]
-
Ensure the storage area is cool and dry, away from sources of ignition.[10]
Step 4: Disposal
-
Never pour this chemical or its rinsate down the sanitary sewer.[3]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
For spills, absorb the material with inert absorbent pads, place the contaminated materials in a sealed and labeled plastic bag, and manage it as hazardous waste.[7]
Step 5: Documentation
-
Maintain all records and documentation related to the disposal as required by your institution and regulatory agencies.[3]
IV. Experimental Protocols
Waste Characterization Methodology:
-
Inventory all components: Create a detailed list of all chemicals, solvents, and reagents present in the waste container.
-
Estimate concentrations: Quantify the approximate percentage of each component within the waste mixture.
-
Consult Safety Data Sheets (SDS): Review the SDS for each component to identify specific hazards such as ignitability, corrosivity, reactivity, and toxicity.[1]
V. Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 1-(2-bromophenyl)-2,5-dimethylpyrrole
This guide provides critical safety, handling, and disposal information for 1-(2-bromophenyl)-2,5-dimethylpyrrole, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including pyrroles and brominated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and particulates. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization. |
Operational Plan: Safe Handling
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Collect any unused solid compound in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.
-
Contaminated Labware: Items such as pipette tips, and gloves that have come into contact with the chemical should be placed in a designated solid hazardous waste container.[4]
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container for halogenated organic waste.[4]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and associated hazard warnings.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible chemicals.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from ignition sources.
-
Experimental Protocol: Synthesis of 1-Aryl-2,5-dimethylpyrroles
The following is a general procedure for the synthesis of N-substituted 2,5-dimethylpyrroles, such as this compound, via the Paal-Knorr condensation. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound.
Materials:
-
2-Bromoaniline (as the primary amine)
-
2,5-Hexanedione (as the 1,4-dicarbonyl compound)
-
Ethanol (as the solvent)
-
Glacial Acetic Acid (as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
Visualizations
Caption: Operational and Disposal Workflow for this compound.
Caption: Synthesis Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. medicine.missouri.edu [medicine.missouri.edu]
- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
